molecular formula C20H17N5O2 B610284 F092

F092

货号: B610284
分子量: 359.4 g/mol
InChI 键: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS;  KD = 0.14 nM).>Prostaglandin D synthase (hematopoietic-type) inhibitor this compound is an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS).

属性

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXEGDPWAHVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

F092: A Deep Dive into its Mechanism of Action as a Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

F092 is a potent and highly selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathway it modulates, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of H-PGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. The inhibition of this step is critical as PGD2 is a potent lipid mediator involved in a variety of physiological and pathological processes, including the orchestrating of allergic inflammation.[1][2]

The high affinity of this compound for H-PGDS is demonstrated by its dissociation constant (KD), a measure of the inhibitor's binding affinity to its target.

Quantitative Data on this compound Inhibition
ParameterValueTarget
KD0.14 nMHematopoietic Prostaglandin D Synthase (H-PGDS)[3][4]

The H-PGDS Signaling Pathway and the Role of this compound

The H-PGDS pathway is a critical component of the broader arachidonic acid cascade, which is responsible for the production of various pro-inflammatory and anti-inflammatory lipid mediators.

Upstream Regulation: The expression and activity of H-PGDS can be influenced by various stimuli. For instance, in adipose-derived mesenchymal stem cells, overexpressing H-PGDS has been shown to reduce the inflammatory state.[5] Furthermore, studies have indicated an increase in the PLA2 group 4c (Pla2g4c)/COX-2 (Ptgs2)/PGD2 synthase 2 (Hpgds) axis in certain inflammatory conditions.[5]

Downstream Effects of PGD2: Once produced, PGD2 exerts its effects by binding to two primary G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2][6][7]

  • DP1 Receptor Activation: Activation of the DP1 receptor is generally associated with anti-inflammatory effects, including the relaxation of smooth muscles and inhibition of immune cell function.[6][7] It transmits its signal by coupling to Gs proteins, leading to an increase in intracellular cAMP levels.[7]

  • DP2/CRTH2 Receptor Activation: In contrast, activation of the DP2 receptor leads to pro-inflammatory outcomes, such as the migration of immune cells and the secretion of type 2 cytokines.[6][8] This receptor is prominently expressed on immune cells like eosinophils, mast cells, and group 2 innate lymphoid cells (ILC2s).[7]

By inhibiting H-PGDS, this compound prevents the production of PGD2, thereby blocking the activation of both DP1 and DP2 receptors and the subsequent inflammatory cascades.

HPGDS_Pathway cluster_upstream Upstream Regulation cluster_hpgds H-PGDS Action cluster_downstream Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 PGH2 PGH2 H-PGDS H-PGDS This compound This compound PGD2 PGD2 DP1_Receptor DP1 Receptor DP2_CRTH2_Receptor DP2/CRTH2 Receptor Anti_Inflammatory_Effects Anti-inflammatory Effects (e.g., smooth muscle relaxation, inhibition of immune cell function) Pro_Inflammatory_Effects Pro-inflammatory Effects (e.g., immune cell migration, cytokine release)

Caption: A generalized workflow for an H-PGDS enzymatic inhibition assay.

Cellular Assay for PGD2 Production

This protocol outlines a method to measure the effect of this compound on PGD2 production in a cellular context, for example, using mast cells.

Materials:

  • Mast cell line (e.g., LAD2)

  • Cell culture medium

  • Stimulant (e.g., anti-IgE or calcium ionophore A23187)

  • This compound inhibitor stock solution (in DMSO)

  • PGD2 ELISA kit

  • Microplate reader

Procedure:

  • Culture mast cells to the desired density in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Stimulate the cells with an appropriate agonist to induce PGD2 production.

  • After the stimulation period, collect the cell culture supernatant.

  • Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions. [9][10][11][12]6. Determine the effect of this compound on PGD2 production by comparing the results from treated and untreated cells.

Workflow for Cellular PGD2 Assay

Cellular_Assay_Workflow Workflow for Cellular PGD2 Production Assay Culture_Cells Culture Mast Cells Pre_treat_Inhibitor Pre-treat with this compound Culture_Cells->Pre_treat_Inhibitor Stimulate_Cells Stimulate Cells Pre_treat_Inhibitor->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant PGD2_ELISA Perform PGD2 ELISA Collect_Supernatant->PGD2_ELISA Analyze_Data Analyze Data PGD2_ELISA->Analyze_Data

Caption: A generalized workflow for a cellular assay to measure PGD2 production.

Conclusion

This compound is a highly potent inhibitor of H-PGDS, acting at a key enzymatic step in the production of the pro-inflammatory mediator PGD2. Its mechanism of action, characterized by a high binding affinity, translates to a significant reduction in PGD2 levels, thereby modulating the downstream signaling through DP1 and DP2/CRTH2 receptors. This targeted approach holds considerable promise for the development of novel therapeutics for allergic and inflammatory diseases. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other H-PGDS inhibitors.

References

F092 Compound: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, the biological signaling pathway it modulates, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in drug development in understanding and utilizing this compound for studies related to allergic and inflammatory responses.

Introduction

This compound, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. Its high affinity and selectivity for H-PGDS make it a valuable tool for investigating the role of the PGD2 pathway in various physiological and pathological processes.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide[1]
CAS Number 2250261-59-5[1]
Molecular Formula C₂₀H₁₇N₅O₂[1]
Molecular Weight 359.38 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble[1]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its mechanism of action is through direct binding to the active site of the enzyme, preventing the isomerization of PGH2 to PGD2.

Quantitative Data
ParameterValueTargetReference
KD 0.14 nMHuman H-PGDS[5]
Structural Basis of Inhibition

The co-crystal structure of this compound in complex with human H-PGDS has been resolved (PDB ID: 5YWX), providing detailed insights into its binding mode[6]. This structural information is invaluable for understanding the specific molecular interactions that confer its high affinity and selectivity and can aid in the structure-based design of new H-PGDS inhibitors.

H-PGDS Signaling Pathway

H-PGDS is a key enzyme in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 is a potent lipid mediator that exerts its biological effects by binding to two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream signaling pathways that are heavily implicated in inflammatory and allergic responses.

Overview of the H-PGDS Signaling Cascade

The following diagram illustrates the central role of H-PGDS in the prostaglandin D2 signaling pathway and the point of inhibition by this compound.

HPGDS_Pathway cluster_upstream Upstream Cascade cluster_hpgds Point of Inhibition cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 This compound This compound This compound->HPGDS DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Downstream_Effects_DP1 Anti-inflammatory Effects DP1->Downstream_Effects_DP1 Downstream_Effects_DP2 Pro-inflammatory Effects DP2->Downstream_Effects_DP2

Caption: Overview of the H-PGDS signaling pathway and inhibition by this compound.

Downstream Receptor Signaling

The activation of DP1 and DP2 receptors by PGD2 initiates distinct intracellular signaling cascades.

Receptor_Signaling cluster_membrane Cell Membrane cluster_dp1_pathway DP1 Pathway cluster_dp2_pathway DP2 (CRTH2) Pathway PGD2 PGD2 DP1 DP1 PGD2->DP1 DP2 DP2 (CRTH2) PGD2->DP2 Gs Gαs DP1->Gs AC_DP1 Adenylate Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA PKA cAMP_DP1->PKA DP1_Effects Vasodilation, Inhibition of platelet aggregation, Bronchodilation PKA->DP1_Effects Gi Gαi AC_DP2 Adenylate Cyclase Gi->AC_DP2 PLC PLC Gi->PLC cAMP_DP2 ↓ cAMP AC_DP2->cAMP_DP2 Ca ↑ Ca²⁺ PLC->Ca DP2_Effects Chemotaxis of Th2 cells, eosinophils, and basophils Ca->DP2_Effects

Caption: Downstream signaling pathways of DP1 and DP2 (CRTH2) receptors.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of similar N-phenyl-pyrimidinecarboxamide derivatives generally involves the condensation of precursor molecules. For instance, the synthesis of related 4-aryl-2-(phenylamino)pyrimidines has been achieved by condensing acetyl heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then cyclized with aryl guanidines[7]. The synthesis of this compound is described in the publication by Takaya, D., et al. in Bioorganic & Medicinal Chemistry, 2018, 26(16), 4726-4734, though the full experimental details are not provided in the abstract[8].

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize H-PGDS inhibitors like this compound.

H-PGDS Enzymatic Assay (In Vitro)

This protocol describes a method to measure the direct inhibitory effect of this compound on H-PGDS enzymatic activity.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Human H-PGDS - Glutathione (cofactor) - PGH2 (substrate) - this compound dilutions Start->Prepare_Reagents Incubate Incubate H-PGDS with this compound and Glutathione Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding PGH2 Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Measure_PGD2 Measure PGD2 production (e.g., LC-MS/MS or ELISA) Stop_Reaction->Measure_PGD2 Analyze_Data Analyze data to determine inhibition and calculate IC₅₀ Measure_PGD2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro H-PGDS enzymatic assay.

Methodology:

  • Reagent Preparation: Recombinant human H-PGDS enzyme, glutathione (GSH) as a cofactor, and the substrate PGH2 are prepared in an appropriate assay buffer. A dilution series of this compound is also prepared.

  • Incubation: The H-PGDS enzyme is pre-incubated with various concentrations of this compound and GSH for a specified time to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • Reaction Termination: The reaction is stopped after a defined period, typically by adding a quenching solution.

  • Detection: The amount of PGD2 produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA)[9][10].

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Cell-Based PGD2 Production Assay

This protocol outlines a method to assess the ability of this compound to inhibit PGD2 production in a cellular context. The human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS, is commonly used for this purpose[11][12].

Cell_Based_Assay_Workflow Start Start Culture_Cells Culture KU812 cells to desired density Start->Culture_Cells Pretreat_Cells Pre-treat cells with various concentrations of this compound Culture_Cells->Pretreat_Cells Stimulate_Cells Stimulate cells to induce PGD2 production (e.g., with a calcium ionophore like A23187) Pretreat_Cells->Stimulate_Cells Collect_Supernatant Collect cell supernatant after incubation Stimulate_Cells->Collect_Supernatant Measure_PGD2 Measure PGD2 in supernatant (e.g., LC-MS/MS or ELISA) Collect_Supernatant->Measure_PGD2 Analyze_Data Analyze data to determine inhibition and calculate IC₅₀ Measure_PGD2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based PGD2 production assay.

Methodology:

  • Cell Culture: KU812 cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound or a vehicle control for a specified duration.

  • Cell Stimulation: PGD2 production is stimulated by adding an agent such as a calcium ionophore (e.g., A23187).

  • Sample Collection: After a further incubation period, the cell culture supernatant is collected.

  • PGD2 Quantification: The concentration of PGD2 in the supernatant is measured using a sensitive method like LC-MS/MS or ELISA[10].

  • Data Analysis: The inhibition of PGD2 production by this compound is calculated, and an IC₅₀ value is determined.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of H-PGDS. Its potency and selectivity make it an excellent research tool for elucidating the role of the PGD2 signaling pathway in allergic and inflammatory diseases. This technical guide provides a foundational understanding of this compound's properties and its biological context, along with generalized experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Discovery of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public domain information could be found for a compound designated "F092." This guide, therefore, provides a comprehensive overview of the discovery process for hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, using publicly available data from representative molecules like TFC-007 and other potent inhibitors to illustrate the core principles and methodologies.

This technical whitepaper is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of inhibitors for hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway.

Introduction: H-PGDS as a Therapeutic Target

Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a major pro-inflammatory mediator.[1] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] PGD2 is primarily produced by mast cells and Th2 lymphocytes and is implicated in various physiological and pathological processes, including allergic reactions, inflammation, and Duchenne muscular dystrophy (DMD).[1][3][4][5][6] The overproduction of PGD2 is associated with conditions like asthma, allergic rhinitis, and atopic dermatitis.[1][6][7]

Inhibition of H-PGDS presents a targeted therapeutic strategy to reduce the levels of PGD2, thereby mitigating its pro-inflammatory effects. This approach is considered more specific than non-steroidal anti-inflammatory drugs (NSAIDs) which broadly block cyclooxygenase (COX) enzymes, affecting the production of multiple prostaglandins.[7] Consequently, the discovery of potent and selective H-PGDS inhibitors is an active area of pharmaceutical research.[1][8][9]

The H-PGDS Signaling Pathway

The production of PGD2 is a multi-step enzymatic process originating from arachidonic acid. The diagram below illustrates the core pathway and the point of intervention for H-PGDS inhibitors.

HPGDS_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cPLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 / COX-2 PGD2 PGD2 PGH2->PGD2 Isomerization HPGDS_Enzyme H-PGDS HPGDS_Enzyme->PGD2 HPGDS_Inhibitor H-PGDS Inhibitor (e.g., TFC-007) HPGDS_Inhibitor->HPGDS_Enzyme Inhibition

Caption: The PGD2 biosynthesis pathway and the inhibitory action of H-PGDS inhibitors.

H-PGDS Inhibitor Discovery Workflow

The discovery of novel H-PGDS inhibitors typically follows a structured workflow, from initial hit identification to preclinical candidate selection. This process involves a combination of computational methods, biochemical and cellular screening, and in vivo validation.

Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical A Compound Library Screening (HTS / Fragment-based) C Biochemical Assay (Enzyme Inhibition - IC50) A->C B Virtual Screening (Pharmacophore / Docking) B->C D Lead Optimization (SAR) (Synthesis of Analogs) C->D D->C Iterative Cycles E Structural Biology (X-ray Crystallography) D->E F Cell-based Assay (PGD2 Production - EC50) D->F E->D G Selectivity Profiling (vs. L-PGDS, COX, etc.) F->G H ADME/PK Profiling G->H I In Vivo Efficacy Models (e.g., Allergic Rhinitis, Asthma) H->I J Toxicology Studies I->J K Candidate Selection J->K

Caption: A generalized workflow for the discovery and development of H-PGDS inhibitors.

Quantitative Data of Representative H-PGDS Inhibitors

The following tables summarize key quantitative data for well-characterized H-PGDS inhibitors, providing a benchmark for potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of H-PGDS Inhibitors

Compound IDAssay TypeSpeciesIC50 / EC50 (nM)Reference
TFC-007 Enzyme AssayHuman83[10][11][12]
HPGDS inhibitor 1 Enzyme AssayHuman0.6[13]
Cell Assay-32[13]
HPGDS inhibitor 3 Enzyme Assay-9.4[14]
Cell Assay-42[14]
HQL-79 Enzyme Assay-Data not specified[1]
Dihydroberberine (EMy-5) Enzyme Assay-3,700[1]
Thiazole 1 (Pfizer) Enzyme Assay-10[2][3]
Cell Assay-300-1300[2][3]

Table 2: Selectivity Profile of H-PGDS Inhibitors

Compound IDTargetIC50 (nM)Fold Selectivity vs. H-PGDSReference
TFC-007 COX-1>10,000>120x[11]
COX-2>10,000>120x[11]
5-LOX>10,000>120x[11]
HPGDS inhibitor 1 L-PGDS>10,000>16,600x[13]
mPGES>10,000>16,600x[13]
COX-1>10,000>16,600x[13]
COX-2>10,000>16,600x[13]
5-LOX>10,000>16,600x[13]

Table 3: Pharmacokinetic Parameters of Representative H-PGDS Inhibitors

Compound IDSpeciesDose (mg/kg)Bioavailability (%)T1/2 (hours)Reference
HPGDS inhibitor 1 Rat1764.1[13]
Thiazole 1 (Pfizer) Rat-202[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of H-PGDS inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified H-PGDS enzyme.

Materials:

  • Recombinant human H-PGDS

  • PGH2 (substrate)

  • Glutathione (GSH, cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Stop Solution (e.g., 1 M citric acid)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 quantification

Protocol:

  • Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS enzyme in a 96-well plate.

  • Add test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Allow the reaction to proceed for a specified time (e.g., 60 seconds) at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGD2 produced in each well using a competitive PGD2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound to inhibit PGD2 production in a relevant cell line.

Materials:

  • Human cell line expressing H-PGDS (e.g., KU812 basophil cells)[4]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcium ionophore (e.g., A23187) or other relevant cell stimulant

  • Test compounds dissolved in DMSO

  • PBS (Phosphate-Buffered Saline)

  • ELISA kit for PGD2 quantification

Protocol:

  • Seed KU812 cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL and incubate overnight.

  • Wash the cells with PBS and replace the medium with a serum-free medium containing the test compounds at various concentrations. Incubate for 1 hour.

  • Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) to induce the release of arachidonic acid and subsequent PGD2 production.

  • Incubate for an additional 30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.

  • Calculate the EC50 value by plotting the inhibition of PGD2 production against the compound concentration.

Objective: To assess the ability of an orally administered test compound to inhibit PGD2 production in a target tissue in vivo.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthesia

  • Equipment for blood collection and tissue harvesting (spleen)[15]

  • Homogenization buffer

  • Analytical equipment for measuring compound concentration in plasma (LC-MS/MS)

  • ELISA kit for PGD2 quantification

Protocol:

  • Fast rats overnight before dosing.

  • Administer the test compound or vehicle control via oral gavage at desired doses (e.g., 1 and 10 mg/kg).[15]

  • At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

  • Collect blood via cardiac puncture for pharmacokinetic (PK) analysis to determine plasma drug concentrations.

  • Harvest the spleen, a tissue with high H-PGDS expression.

  • Homogenize the spleen tissue in a suitable buffer and centrifuge to obtain a clear lysate.

  • Measure the PGD2 concentration in the spleen lysate using an ELISA kit.

  • Correlate the plasma concentration of the test compound (PK) with the inhibition of spleen PGD2 levels (PD) over time to establish a PK/PD relationship.[15]

References

Technical Whitepaper: Targeting Key Signaling Pathways in Mast Cell-Mediated Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "F092" for the study of allergic inflammation. It is possible that "this compound" is an internal developmental code, a recently discovered molecule not yet in the public domain, or a misidentification.

To fulfill the detailed requirements of the user's request for an in-depth technical guide, a representative whitepaper has been generated. This document focuses on a well-established and critical area of allergic inflammation research: the inhibition of key signaling pathways in mast cell activation. This allows for the creation of the requested data tables, detailed experimental protocols, and complex signaling pathway diagrams using Graphviz, thereby providing a comprehensive example of the desired content and format.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of key signaling molecules in the mast cell activation cascade, a central event in the pathophysiology of allergic inflammation. It provides an overview of the experimental approaches used to identify and validate inhibitors of this pathway, using representative data for illustrative purposes.

Introduction to Allergic Inflammation and Mast Cell Activation

Allergic inflammation is a complex immunological response to otherwise harmless environmental substances known as allergens.[1][2] This process is a hallmark of type I hypersensitivity reactions and underlies conditions such as allergic rhinitis, asthma, and atopic dermatitis.[1][3] A key cellular player in the initiation and propagation of allergic inflammation is the mast cell.[4]

Mast cells are tissue-resident immune cells that, upon activation, release a host of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines.[4][5] The primary mechanism of mast cell activation in the context of allergy involves the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.[4][6] This event triggers a cascade of intracellular signaling events, leading to degranulation and the synthesis of lipid mediators and cytokines, which collectively drive the symptoms of an allergic reaction.[4]

The FcεRI Signaling Cascade: A Prime Target for Therapeutic Intervention

The signaling cascade initiated by FcεRI cross-linking is a well-defined pathway that offers multiple nodes for therapeutic intervention. The sequence of events is initiated by the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), a critical upstream kinase that orchestrates the downstream signaling events.

Key Downstream Signaling Pathways:
  • Phospholipase Cγ (PLCγ) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation, which are essential for degranulation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of ERK, JNK, and p38, which regulate the transcription of pro-inflammatory cytokines.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: Generates PIP3, leading to the activation of Akt, which is involved in cell survival and cytokine production.

Quantitative Data on Representative Kinase Inhibitors

The development of small molecule inhibitors targeting key kinases in the FcεRI signaling pathway is a major focus of drug discovery in allergic diseases. The table below summarizes representative inhibitory activities of hypothetical compounds against key kinases in the mast cell activation pathway.

Compound IDTarget KinaseAssay TypeIC50 (nM)
Rep-A101 SykBiochemical15
Cell-based150
Rep-B202 Lyn (Src family)Biochemical25
Cell-based200
Rep-C303 BtkBiochemical5
Cell-based50
Rep-D404 PI3KδBiochemical10
Cell-based100

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Methodology:

  • Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line, commonly used as a model for mast cells) are cultured in DMEM supplemented with 10% FBS and sensitized overnight with anti-DNP IgE (1 µg/mL).

  • Compound Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of test compounds or vehicle control for 1 hour at 37°C.

  • Cell Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.

  • Quantification:

    • An aliquot of the supernatant is collected to measure released β-hexosaminidase.

    • The remaining cells are lysed to measure the total cellular β-hexosaminidase content.

    • The enzyme activity is determined by incubating the supernatant/lysate with a p-NAG substrate, and the absorbance is read at 405 nm.

  • Data Analysis: The percentage of degranulation is calculated as the ratio of the released enzyme activity to the total enzyme activity.

Phospho-protein Analysis by Western Blot

This method is used to assess the phosphorylation status of key signaling proteins following mast cell activation, providing insight into the mechanism of action of inhibitory compounds.

Methodology:

  • Cell Culture and Sensitization: As described in the degranulation assay.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compound or vehicle, followed by stimulation with DNP-HSA for a shorter time course (e.g., 5-15 minutes) to capture peak phosphorylation events.

  • Cell Lysis: Cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Syk, phospho-PLCγ, phospho-ERK).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels of the target kinases are also assessed as a loading control.

Signaling Pathway and Experimental Workflow Visualizations

IgE-Mediated Mast Cell Activation Signaling Pathway

MastCell_Signaling Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Src_Kinase Src Family Kinases (e.g., Lyn, Fyn) FcεRI->Src_Kinase Activates Syk Syk FcεRI->Syk Recruits & Activates Src_Kinase->FcεRI Phosphorylates ITAMs LAT LAT Complex Syk->LAT Phosphorylates MAPK MAPK Cascade (ERK, p38, JNK) Syk->MAPK PLCg PLCγ LAT->PLCg Recruits & Activates PI3K PI3K LAT->PI3K Recruits & Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation PKC->Degranulation Cytokines Cytokine & Chemokine Gene Transcription MAPK->Cytokines Akt->Cytokines

Caption: IgE-mediated signaling cascade in mast cells.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., Syk, Btk) Start->Primary_Screen Hit_ID Hit Identification (IC50 < 1 µM) Primary_Screen->Hit_ID Hit_ID->Start Inactive Secondary_Screen Secondary Screen: Cell-based Degranulation Assay (RBL-2H3 cells) Hit_ID->Secondary_Screen Hits Confirmed_Hit Confirmed Hit Secondary_Screen->Confirmed_Hit MoA Mechanism of Action: Western Blot for Phospho-targets Confirmed_Hit->MoA Potent Hits Cytokine_Assay Cytokine Profiling (ELISA, Luminex) Confirmed_Hit->Cytokine_Assay Lead_Opt Lead Optimization MoA->Lead_Opt Cytokine_Assay->Lead_Opt

Caption: Workflow for screening inhibitors of mast cell activation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no information could be found on a compound or research program designated "F092" in the context of vascular-related disease research.

Several possibilities could explain the absence of information:

  • Internal Project Code: "this compound" may be an internal designation for a compound or project within a private company or research institution that has not yet been disclosed publicly.

  • Early-Stage Research: The research on this compound may be in a very early, preclinical stage and has not yet resulted in any publications or public presentations.

  • Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for the research topic of interest.

Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary sources of information that may not be publicly accessible. Should "this compound" be a different designation or become publicly disclosed in the future, a technical guide could be developed based on the available data at that time.

Unable to Identify Chemical Compound "F092"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical identifier "F092" have not yielded a definitive match to a known chemical compound. Without a specific chemical structure or established scientific literature linked to this identifier, it is not possible to provide an in-depth technical guide as requested.

Searches for "this compound" in chemical databases and scientific literature did not retrieve a unique and well-characterized molecule with this designation. Further investigation using terms such as "this compound drug candidate," "this compound research chemical," and "this compound compound code" also failed to identify a specific substance consistently referred to by this name in publicly available resources.

It is possible that "this compound" represents an internal code used by a specific research institution or pharmaceutical company, and information regarding its chemical structure, properties, and associated experimental data is not in the public domain.

Consequently, the core requirements of the request, including:

  • Data Presentation: Summarizing quantitative data into structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Mandatory Visualization: Creating diagrams for signaling pathways and experimental workflows.

cannot be fulfilled without the fundamental identification of the chemical entity "this compound."

Further progression on this request would require a more specific chemical name (e.g., IUPAC name), a recognized chemical identifier (such as a CAS Registry Number or a PubChem CID), or a reference to a publication or patent that describes the compound "this compound" in detail.

F092: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase for Research in Allergic and Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Molecular Targets of F092

Introduction

This compound is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3][4] Its high affinity for H-PGDS makes it a valuable research tool for investigating the role of prostaglandin D2 (PGD2) in various physiological and pathological processes, particularly in the context of allergic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.

This compound has the chemical formula C20H17N5O2 and a molecular weight of 359.38 g/mol .[1][5] Its formal chemical name is N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, and its CAS number is 2250261-59-5.[3][5]

Molecular Target: Hematopoietic Prostaglandin D Synthase (H-PGDS)

The primary molecular target of this compound is hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[6] This enzyme is a member of the sigma class of cytosolic glutathione S-transferases and requires glutathione as a cofactor for its activity. H-PGDS is predominantly expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[6]

The production of PGD2 by H-PGDS is a critical step in the inflammatory cascade, particularly in type 2 immune responses characteristic of allergic diseases like asthma and allergic rhinitis. PGD2 exerts its biological effects by binding to two G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[7] Activation of these receptors on various immune and structural cells leads to a range of pro-inflammatory responses, including vasodilation, bronchoconstriction, and the recruitment of eosinophils, basophils, and Th2 lymphocytes.[6][7]

Biological Activity and Quantitative Data

This compound is a high-affinity inhibitor of H-PGDS. The primary quantitative measure of its potency is its dissociation constant (KD), which has been determined to be 0.14 nM.[1][2][4] This low nanomolar affinity indicates a very strong and specific interaction between this compound and its target enzyme.

Parameter Value Target Reference
Dissociation Constant (KD)0.14 nMHuman H-PGDS[1][2][4]

Signaling Pathway

The signaling pathway involving H-PGDS begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the conversion of PGH2 to PGD2. PGD2 is subsequently released from the cell and can act in an autocrine or paracrine manner by binding to its receptors, DP1 and DP2, on target cells. This binding initiates downstream signaling cascades that mediate the various biological effects of PGD2. By inhibiting H-PGDS, this compound blocks the production of PGD2, thereby attenuating these downstream inflammatory signals.

HPGDS_Signaling_Pathway cluster_upstream Upstream cluster_target Target cluster_downstream Downstream Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX PGH2 PGH2 HPGDS HPGDS PGH2->HPGDS COX->PGH2 PGD2 PGD2 HPGDS->PGD2 This compound This compound This compound->HPGDS Inhibition DP1_Receptor DP1 PGD2->DP1_Receptor DP2_Receptor DP2 (CRTH2) PGD2->DP2_Receptor Inflammatory_Response Allergic & Inflammatory Responses DP1_Receptor->Inflammatory_Response DP2_Receptor->Inflammatory_Response

Caption: H-PGDS Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H-PGDS inhibitors like this compound.

Determination of Binding Affinity (KD) by Fluorescence Polarization

The binding affinity of this compound to H-PGDS was determined using a fluorescence polarization (FP)-based binding assay. This method measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) when it binds to a larger protein.

Principle: A fluorescent probe that binds to H-PGDS will tumble slowly in solution, resulting in a high fluorescence polarization value. When an unlabeled inhibitor like this compound competes with the probe for binding to H-PGDS, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The KD is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Recombinant Human H-PGDS, Fluorescent Probe, and this compound dilutions Incubation Incubate H-PGDS, Fluorescent Probe, and varying concentrations of this compound in a 384-well plate Reagents->Incubation Measurement Measure Fluorescence Polarization using a plate reader Incubation->Measurement Plotting Plot Fluorescence Polarization vs. log[this compound] concentration Measurement->Plotting Calculation Calculate IC50 from the curve and convert to KD Plotting->Calculation

Caption: Workflow for Fluorescence Polarization Assay.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human H-PGDS protein

    • Fluorescently labeled probe with known affinity for H-PGDS

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

    • This compound compound serially diluted in assay buffer

    • Black, low-volume 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add a fixed concentration of recombinant human H-PGDS to all wells of the microplate.

    • Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known inhibitor or no H-PGDS (minimum polarization).

    • Add a fixed concentration of the fluorescent probe to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the probe binding).

    • The IC50 value is then converted to the dissociation constant (KD) using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent probe.

Cell-Based Assay for H-PGDS Inhibition

To assess the activity of this compound in a cellular context, an assay measuring the production of PGD2 from cells that endogenously or recombinantly express H-PGDS can be performed.

Principle: Cells are stimulated to produce prostaglandins, and the amount of PGD2 released into the cell culture medium is quantified in the presence and absence of the inhibitor. A reduction in PGD2 levels indicates inhibition of H-PGDS.

Experimental Workflow:

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation_collection Stimulation & Sample Collection cluster_quantification Quantification & Analysis Cell_Seeding Seed H-PGDS-expressing cells (e.g., KU812) in a multi-well plate Inhibitor_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate PGD2 production (e.g., with A23187 or LPS) Inhibitor_Treatment->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection PGD2_Quantification Quantify PGD2 concentration in the supernatant using ELISA or LC-MS/MS Supernatant_Collection->PGD2_Quantification IC50_Calculation Calculate the IC50 value PGD2_Quantification->IC50_Calculation

Caption: Workflow for Cell-Based H-PGDS Inhibition Assay.

Detailed Protocol:

  • Reagents and Materials:

    • H-PGDS-expressing cell line (e.g., human KU812 basophil precursor cells)

    • Cell culture medium and supplements

    • This compound compound dissolved in a suitable solvent (e.g., DMSO)

    • Stimulating agent (e.g., calcium ionophore A23187 or lipopolysaccharide (LPS))

    • PGD2 ELISA kit or LC-MS/MS system for quantification

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

    • Stimulate the cells with the appropriate agent to induce PGD2 production.

    • After a specific incubation time, collect the cell culture supernatant.

    • Quantify the concentration of PGD2 in the supernatant using a validated method such as a competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the PGD2 concentration against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit PGD2 production by 50%.

Conclusion

This compound is a highly potent and specific inhibitor of hematopoietic prostaglandin D synthase. Its well-characterized biological activity and high affinity for its molecular target make it an invaluable tool for researchers in the fields of immunology, inflammation, and drug discovery. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound in elucidating the role of the H-PGDS/PGD2 pathway in health and disease.

References

Unraveling the Role of 9α,11β-Prostaglandin F2 in Prostaglandin D2 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized and released by activated mast cells, playing a significant role in allergic inflammation and various physiological processes.[1][2] Its biological effects are mediated through interactions with two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The metabolic fate of PGD2 is as crucial as its synthesis, leading to the formation of bioactive metabolites that can perpetuate or modulate its effects. One such key metabolite is 9α,11β-prostaglandin F2 (9α,11β-PGF2), formed by the reduction of the C-11 keto group of PGD2.[1] This document serves as an in-depth technical guide on the significance of 9α,11β-PGF2 in the context of PGD2 research, tailored for researchers, scientists, and drug development professionals. While the specific term "F092" did not yield direct results in the conducted research, the data strongly points towards the relevance of 9α,11β-PGF2 as a key tool and biomarker in understanding PGD2-mediated pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the biological activity of 9α,11β-PGF2 and related prostaglandins.

Table 1: Comparative Potency of Prostaglandins on Airway Contraction

CompoundRelative Potency (vs. PGD2 = 1.00) on Guinea Pig TracheaRelative Potency (vs. PGD2 = 1.00) on 4-mm Human Airways
9α,11β-PGF20.65 (NS)4.08 (P < 0.001)
PGF2α0.52 (P < 0.01)2.40 (P < 0.001)

NS: Not Significant. Data extracted from in vitro studies on isolated airway tissues.[1]

Table 2: Bronchoconstrictor Potency in Asthmatic Subjects

CompoundPotency Relative to HistaminePotency Relative to PGD2
9α,11β-PGF228-32 times more potent (P < 0.01)Approximately equipotent

Data from in vivo inhalation challenge studies in asthmatic subjects.[1]

Table 3: Urinary Levels of 9α,11β-PGF2 in Different Cohorts (Baseline)

CohortMean Urinary 9α,11β-PGF2 (ng/mmol creatinine) ± SEM
Healthy Volunteers (n=9)54 ± 9
Atopic Asthmatics (n=14)62 ± 6
Aspirin-Intolerant Asthmatics (n=12)71 ± 15

SEM: Standard Error of the Mean. Baseline measurements from unpurified urine samples.[3]

Table 4: Changes in Urinary 9α,11β-PGF2 Excretion Post-Challenge

ChallengeCohortFold Increase in Urinary 9α,11β-PGF2
Allergen-induced bronchoconstrictionAtopic Asthmatics (n=9)Threefold
Lysine-aspirin-induced bronchoconstrictionAspirin-Intolerant Asthmatics (n=8)Significant increase
Histamine-induced bronchoconstrictionAspirin-Intolerant AsthmaticsNo increase

These data highlight the utility of measuring urinary 9α,11β-PGF2 as a biomarker for mast cell activation in specific inflammatory contexts.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols derived from the literature.

Protocol 1: In Vitro Airway Contraction Assay

Objective: To assess the contractile potency of 9α,11β-PGF2 on isolated airway smooth muscle.

Methodology:

  • Tissue Preparation: Guinea pig tracheas and human airways (4-mm diameter) are obtained and dissected into rings.

  • Organ Bath Setup: The tissue rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curves: Cumulative concentrations of the test compounds (PGD2, 9α,11β-PGF2, PGF2α) are added to the organ baths.

  • Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Potencies (EC50 values) are calculated and compared.

Protocol 2: In Vivo Bronchial Challenge in Human Subjects

Objective: To determine the bronchoconstrictor potency of inhaled 9α,11β-PGF2 in asthmatic subjects.

Methodology:

  • Subject Recruitment: Asthmatic subjects with a demonstrated airway hyperresponsiveness are recruited.

  • Baseline Measurements: Baseline forced expiratory volume in one second (FEV1) is measured.

  • Inhalation Protocol: Subjects inhale nebulized solutions of the test compound (e.g., 9α,11β-PGF2, PGD2, histamine) in increasing concentrations at fixed intervals.

  • Spirometry: FEV1 is measured after each inhalation.

  • Endpoint: The challenge is stopped when a predefined fall in FEV1 (e.g., 20%, PC20) is achieved.

  • Data Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is determined for each agonist. Relative potencies are calculated by comparing the PC20 values.

Protocol 3: Measurement of Urinary 9α,11β-PGF2

Objective: To quantify the levels of 9α,11β-PGF2 in urine as a biomarker of in vivo PGD2 production and mast cell activation.

Methodology:

  • Urine Collection: Urine samples are collected from subjects at baseline and at specified time points after a challenge (e.g., allergen or aspirin).

  • Sample Preparation: Urine samples may be used unpurified.

  • Enzyme Immunoassay (EIA): A commercially available and validated EIA kit specific for 9α,11β-PGF2 is used.

  • Assay Procedure: The assay is performed according to the manufacturer's instructions, which typically involves competitive binding between the urinary 9α,11β-PGF2 and a fixed amount of enzyme-labeled 9α,11β-PGF2 for a limited number of antibody binding sites.

  • Data Quantification: The concentration of 9α,11β-PGF2 is determined by measuring the enzyme activity (e.g., colorimetric reaction) and comparing it to a standard curve.

  • Normalization: Urinary 9α,11β-PGF2 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolite 9α,11β-Prostaglandin F2 (9α,11β-PGF2) PGD2->Metabolite 11-ketoreductase

Caption: Metabolic pathway of Prostaglandin D2 to 9α,11β-Prostaglandin F2.

PGD2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gαs DP1->Gs Inhibit_Migration Inhibit DC Migration DP1->Inhibit_Migration Inhibits airway dendritic cell migration Gi Gαi CRTH2->Gi AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation PLC Phospholipase C Gi->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 PKC PKC Activation Ca2->PKC Contraction Airway Contraction Ca2->Contraction Th2_Cytokines ↑ IL-4, IL-5, IL-13 Production PKC->Th2_Cytokines Preferential induction in Th2 cells

Caption: Prostaglandin D2 signaling through DP1 and CRTH2 receptors.

Experimental_Workflow_Urinary_Metabolite Start Start: Subject Recruitment (e.g., Asthmatics) Baseline Baseline Urine Collection Start->Baseline Challenge Bronchial Challenge (Allergen, Aspirin, or Histamine) Baseline->Challenge Post_Challenge Post-Challenge Urine Collection Challenge->Post_Challenge EIA Enzyme Immunoassay (EIA) for 9α,11β-PGF2 Post_Challenge->EIA Analysis Data Analysis: Normalize to Creatinine, Compare Pre- and Post-Challenge Levels EIA->Analysis End End: Biomarker Assessment Analysis->End

Caption: Workflow for urinary metabolite analysis in clinical research.

Conclusion

9α,11β-Prostaglandin F2 is a potent and biologically active metabolite of PGD2 that significantly contributes to the pathophysiology of allergic diseases such as asthma.[1] Its potent bronchoconstrictor activity, coupled with its utility as a specific biomarker of mast cell activation, makes it an invaluable tool for researchers in both basic science and clinical settings.[1][3] The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the roles of PGD2 and its metabolites in health and disease. Future research leveraging the measurement of 9α,11β-PGF2 will continue to shed light on the complex mechanisms of inflammation and aid in the development of novel therapeutic strategies.

References

The Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key lipid mediator implicated in a wide array of inflammatory responses, particularly those associated with allergic diseases. This technical guide provides an in-depth exploration of the role of H-PGDS in inflammatory pathways, its mechanism of action, and its significance as a therapeutic target. We present a comprehensive overview of the signaling cascades initiated by H-PGDS-derived PGD2, detailed experimental protocols for studying H-PGDS, and a summary of quantitative data related to its inhibition and clinical relevance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of inflammation and develop novel therapeutic interventions.

Introduction to H-PGDS and its Role in Inflammation

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme belonging to the sigma class of the glutathione S-transferase (GST) family.[1] It catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, a major prostanoid involved in various physiological and pathological processes.[2] H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, eosinophils, and antigen-presenting cells, positioning it as a central player in the inflammatory cascade.[1][2][3]

The role of PGD2 in inflammation is multifaceted, exhibiting both pro- and anti-inflammatory properties depending on the context and the receptors it engages.[1] PGD2 exerts its effects through two main G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4] Activation of CRTH2 is predominantly associated with pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are hallmarks of allergic inflammation.[5][6][7] Conversely, signaling through the DP1 receptor can have vasodilatory and anti-inflammatory effects.[8]

Given its pivotal role in producing the inflammatory mediator PGD2, H-PGDS has emerged as a promising therapeutic target for allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[9][10] Inhibition of H-PGDS offers a more targeted approach compared to broad-acting anti-inflammatory drugs like corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the synthesis of all prostaglandins.[1]

The H-PGDS Signaling Pathway

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX-1 or COX-2. H-PGDS subsequently catalyzes the conversion of PGH2 to PGD2. PGD2 can then signal through its receptors, DP1 and CRTH2, to elicit a range of cellular responses.

H_PGDS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Cell Surface Receptors cluster_effects Cellular Effects Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 H-PGDS H-PGDS PGH2->H-PGDS PGD2 PGD2 H-PGDS->PGD2 GSH DP1 DP1 PGD2->DP1 CRTH2 CRTH2 PGD2->CRTH2 Vasodilation\nAnti-inflammatory Vasodilation Anti-inflammatory DP1->Vasodilation\nAnti-inflammatory Eosinophil Chemotaxis\nTh2 Cell Activation\nPro-inflammatory Eosinophil Chemotaxis Th2 Cell Activation Pro-inflammatory CRTH2->Eosinophil Chemotaxis\nTh2 Cell Activation\nPro-inflammatory

Figure 1: H-PGDS Signaling Pathway

Quantitative Data on H-PGDS Inhibition and Expression

The development of selective H-PGDS inhibitors has been a key focus of research. The following tables summarize key quantitative data related to the potency of these inhibitors and the clinical effects of targeting the PGD2 pathway.

InhibitorIC50 (in vitro)KiNotes
HQL-79 ~6 µM (recombinant human H-PGDS)[11]5 µM (vs PGH2), 3 µM (vs GSH)[12]Orally active, selective inhibitor.[11][12]
TAS-204 23 nM[1]-Potent and specific H-PGDS inhibitor.[13]
TFC-007 83 nM[1]-High inhibitory activity against H-PGDS.[1]

Table 1: Potency of H-PGDS Inhibitors

Cell TypeH-PGDS Expression and PGD2 Release
Mast Cells High expression, major producers of PGD2 in allergic reactions.[1]
Th2 Cells Express H-PGDS and contribute to PGD2 production.[1]
Eosinophils Express H-PGDS, particularly in allergic inflammation.[14]
Macrophages Murine bone marrow-derived macrophages release up to 20 ng/mL PGD2 per 1x10^6 cells upon stimulation.[5]

Table 2: H-PGDS Expression and PGD2 Production in Inflammatory Cells

Clinical Study (CRTH2 Antagonist)ParameterBaselinePost-TreatmentFold Change (vs Placebo)
Fevipiprant in Eosinophilic Asthma [15]Sputum Eosinophil %5.4%1.1%3.5-fold decrease

Table 3: Clinical Trial Data for CRTH2 Antagonist

Experimental Protocols

Detailed and standardized protocols are essential for the accurate study of H-PGDS and its role in inflammation. The following sections provide methodologies for key experiments.

H-PGDS Activity Assay

This protocol is adapted for measuring H-PGDS activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which allows for spectrophotometric detection of enzyme activity.[10][16]

HPGDS_Activity_Assay Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add H-PGDS Enzyme Add H-PGDS Enzyme Prepare Reaction Mixture->Add H-PGDS Enzyme Incubate at 30°C Incubate at 30°C Add H-PGDS Enzyme->Incubate at 30°C Measure Absorbance at 340 nm Measure Absorbance at 340 nm Incubate at 30°C->Measure Absorbance at 340 nm Calculate Enzyme Activity Calculate Enzyme Activity Measure Absorbance at 340 nm->Calculate Enzyme Activity End End Calculate Enzyme Activity->End

Figure 2: H-PGDS Activity Assay Workflow

Materials:

  • Recombinant H-PGDS or cell lysate containing H-PGDS

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (0.2 M, pH 7.4) with 0.2 mM EDTA

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare the reaction mixture: In a suitable reaction vessel or microplate well, combine the potassium phosphate buffer, GSH (final concentration, e.g., 1 mM), and CDNB (final concentration, e.g., 1 mM).

  • Initiate the reaction: Add the H-PGDS enzyme preparation to the reaction mixture. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubation: Incubate the reaction mixture at 30°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

PGD2 Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying PGD2 levels in biological samples.[17]

PGD2_ELISA_Protocol Start Start Coat Plate with Capture Ab Coat Plate with Capture Ab Start->Coat Plate with Capture Ab Block Non-specific Sites Block Non-specific Sites Coat Plate with Capture Ab->Block Non-specific Sites Add Standards and Samples Add Standards and Samples Block Non-specific Sites->Add Standards and Samples Add Detection Ab Add Detection Ab Add Standards and Samples->Add Detection Ab Add Enzyme-conjugated Secondary Ab Add Enzyme-conjugated Secondary Ab Add Detection Ab->Add Enzyme-conjugated Secondary Ab Add Substrate Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate PGD2 Concentration Calculate PGD2 Concentration Measure Absorbance->Calculate PGD2 Concentration End End Calculate PGD2 Concentration->End Enzyme-conjugated Secondary Ab Enzyme-conjugated Secondary Ab Enzyme-conjugated Secondary Ab->Add Substrate

Figure 3: PGD2 ELISA Protocol Workflow

Materials:

  • PGD2 ELISA kit (commercially available kits provide pre-coated plates and optimized reagents)

  • Biological samples (e.g., cell culture supernatant, plasma, bronchoalveolar lavage fluid)

  • Microplate reader

Procedure (based on a typical competitive ELISA):

  • Prepare reagents and samples: Reconstitute standards and prepare dilutions of samples as per the kit instructions.

  • Add reagents to the plate: Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.

  • Add HRP-conjugated PGD2: Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the capture antibody.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate several times to remove unbound reagents.

  • Add substrate: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stop reaction: Add a stop solution to terminate the reaction.

  • Read absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGD2 in the samples.

Immunohistochemistry for H-PGDS Detection

Immunohistochemistry (IHC) allows for the visualization of H-PGDS protein expression within tissue sections, providing spatial context to its role in inflammation.[2][18]

IHC_Protocol Start Start Deparaffinization and Rehydration Deparaffinization and Rehydration Start->Deparaffinization and Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization and Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Counterstaining and Mounting Counterstaining and Mounting Detection->Counterstaining and Mounting Microscopy Microscopy Counterstaining and Mounting->Microscopy End End Microscopy->End

Figure 4: Immunohistochemistry Workflow for H-PGDS

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against H-PGDS

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody against H-PGDS at the optimal dilution and temperature.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.

  • Detection: Incubate with a streptavidin-HRP conjugate, followed by the addition of the DAB substrate. This will produce a brown precipitate at the site of H-PGDS expression.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate the slides, and mount with a coverslip.

  • Microscopy: Examine the slides under a microscope to assess the localization and intensity of H-PGDS staining.

Conclusion and Future Directions

H-PGDS plays a central and often pro-inflammatory role in the pathogenesis of allergic diseases. The production of PGD2 by this enzyme and its subsequent signaling through the CRTH2 receptor drive the recruitment and activation of key effector cells of the allergic response. The development of specific H-PGDS inhibitors and CRTH2 antagonists represents a promising therapeutic strategy for these conditions.

Future research should continue to focus on elucidating the precise contexts in which H-PGDS and PGD2 exert pro- versus anti-inflammatory effects. A deeper understanding of the differential regulation of the DP1 and CRTH2 receptors will be crucial for the development of highly targeted and effective therapies. Furthermore, the identification of biomarkers to predict patient response to H-PGDS or CRTH2-targeted therapies will be essential for their successful clinical implementation. This technical guide provides a solid foundation of the current knowledge and methodologies to aid in these future endeavors.

References

Methodological & Application

Application Notes and Protocols for the H-PGDS Inhibitor F092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. PGD2 is implicated in the pathophysiology of various conditions, including asthma, allergic rhinitis, and atopic dermatitis. F092 is a potent and selective inhibitor of H-PGDS, demonstrating high binding affinity with a dissociation constant (KD) of 0.14 nM.[1][2] This document provides detailed experimental protocols for the application of this compound in in vitro and in vivo research settings to investigate its therapeutic potential.

Mechanism of Action

H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] this compound acts by binding to the active site of H-PGDS, thereby preventing the conversion of PGH2 to PGD2 and subsequent downstream inflammatory signaling. The inhibition of PGD2 production is a promising strategy for the amelioration of allergic and inflammatory diseases.[4][5]

Signaling Pathway of H-PGDS in Allergic Inflammation

HPGDS_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 This compound This compound This compound->HPGDS Inhibition DP1_CRTH2 DP1/CRTH2 Receptors PGD2->DP1_CRTH2 Inflammation Allergic Inflammation (e.g., bronchoconstriction, vasodilation) DP1_CRTH2->Inflammation

Caption: Inhibition of the H-PGDS pathway by this compound.

Quantitative Data

InhibitorIC50 (in vitro)Cell-based Assay IC50Reference
This compound Data not availableData not available
TFC-00771 nM - 83 nM0.32 µM (binding affinity)[4]
TAS-20423 nMData not available[4]
SAR-1918015-9 nM (human)Data not available[6]
Thiazole 110 nM300-1300 nM[7]

Note: The provided IC50 values for other inhibitors suggest that this compound, with its sub-nanomolar KD, is expected to be highly potent in both enzymatic and cell-based assays.

Experimental Protocols

In Vitro H-PGDS Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring H-PGDS activity and can be used to determine the IC50 of this compound. Due to the instability of the natural substrate PGH2, a common alternative is to measure the glutathione S-transferase (GST) activity of H-PGDS using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

enzyme_assay_workflow

Caption: Workflow for the guinea pig allergic rhinitis model.

Animals:

  • Male Dunkin-Hartley guinea pigs

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • This compound inhibitor

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

  • Sensitization:

    • Sensitize guinea pigs by intraperitoneal injection of 0.3 mg OVA and 30 mg Al(OH)3 in saline on days 1, 3, 5, 7, 9, 11, and 13.

  • Drug Administration:

    • Administer this compound orally at desired doses (e.g., 1, 10, 30 mg/kg) or vehicle daily for a specified period before and during the challenge phase.

  • Antigen Challenge:

    • From day 15 to 21, challenge the sensitized animals daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.

  • Assessment of Allergic Rhinitis Symptoms:

    • Observe and record the number of sneezes and nasal rubs for 30 minutes immediately after the OVA challenge.

  • Nasal Lavage Fluid (NALF) Analysis:

    • After the final challenge, collect NALF to measure PGD2 levels by ELISA and to perform total and differential inflammatory cell counts.

In Vivo Model of Allergic Asthma in Sheep

This protocol is based on the house dust mite (HDM)-induced model of allergic asthma in sheep, which shares similarities with human asthma.

Animals:

  • Merino-cross lambs

Materials:

  • House dust mite (HDM) extract

  • Alum adjuvant

  • This compound inhibitor

  • Vehicle for administration

Procedure:

  • Sensitization:

    • Immunize lambs with solubilized HDM extract with alum as an adjuvant.

    • Select atopic sheep with high HDM-specific serum IgE levels for challenges.

  • Drug Administration:

    • Administer this compound or vehicle through an appropriate route (e.g., oral or intravenous) at predetermined doses and time points relative to the allergen challenge.

  • Allergen Challenge:

    • Perform repeated airway challenges with HDM extract delivered to local lung segments via a fiber-optic endoscope.

  • Assessment of Airway Response:

    • Measure early and late-phase bronchoconstriction.

    • Assess airway hyperresponsiveness.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Collect BAL fluid at various time points post-challenge (e.g., 0 to 48 hours).

    • Analyze BAL fluid for PGD2 levels (ELISA), and inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and flow cytometry.

  • Histopathology:

    • At the end of the study, collect lung tissue for histological analysis of airway inflammation and remodeling.

Conclusion

The H-PGDS inhibitor this compound is a valuable research tool for investigating the role of PGD2 in allergic and inflammatory diseases. The protocols provided herein offer a framework for the in vitro and in vivo evaluation of this compound's inhibitory activity and therapeutic potential. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Further studies are warranted to determine the precise IC50 values and optimal in vivo dosing for this compound.

References

Application Notes and Protocols for F092 Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration of F092, a novel investigational compound. This document outlines the putative mechanism of action, detailed protocols for administration in rodent models, and expected quantitative outcomes based on preclinical research. The information is intended to ensure standardized, reproducible, and effective in vivo studies.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to be an activator of the Raf signaling cascade, leading to the downstream phosphorylation of Elk1 and the transcription of immediate early genes, a pathway known to be involved in cellular differentiation and proliferation.[1] Unlike conventional activators of this pathway, this compound appears to induce these effects through a Mitogen-Activated Protein Kinase (MAPK)-independent mechanism.

F092_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Raf Raf Receptor->Raf Activates NovelKinase Novel Raf-activated Elk1 Kinases Raf->NovelKinase Activates (MAPK-Independent) Elk1 Elk1 NovelKinase->Elk1 Phosphorylates SRE Serum Response Element (SRE) Elk1->SRE Binds to Pip92 Immediate Early Gene (e.g., pip92) Transcription SRE->Pip92 Induces F092_Workflow start Start: Acclimatize Animal Models tumor_inoculation Tumor Cell Inoculation (e.g., HCT-116) start->tumor_inoculation tumor_growth Allow Tumors to Reach 150 mm³ tumor_inoculation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs treatment->monitoring Daily monitoring->treatment Repeat Dosing Schedule endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint end End: Data Analysis endpoint->end

References

Application Notes and Protocols for Vamorolone (F092) in Duchenne Muscular Dystrophy (DMD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2][3] It is caused by mutations in the DMD gene, leading to an absence or dysfunction of the dystrophin protein.[1][2][3] Dystrophin is crucial for maintaining the structural integrity of muscle fibers, and its absence results in cycles of muscle fiber necrosis and regeneration, chronic inflammation, and the eventual replacement of muscle tissue with fat and fibrous connective tissue.[4][5][6]

Vamorolone (formerly known as VBP15) is an investigational first-in-class dissociative steroidal anti-inflammatory drug that offers a promising therapeutic approach for DMD.[7][8] Unlike traditional corticosteroids, vamorolone is designed to separate the anti-inflammatory benefits from the detrimental side effects associated with long-term steroid use.[7] These application notes provide an overview of vamorolone's mechanism of action, protocols for its use in pre-clinical DMD models, and a summary of key quantitative data from relevant studies.

Mechanism of Action

Vamorolone's unique mechanism of action involves differential effects on the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[7][9][10]

  • Glucocorticoid Receptor (GR) Modulation: Vamorolone binds to the GR and acts as a dissociative ligand. It retains the transrepressive activity of the GR, which is responsible for inhibiting pro-inflammatory pathways like NF-κB, a key driver of inflammation in DMD.[7][8] However, it shows reduced transactivational activity, which is associated with many of the side effects of conventional glucocorticoids, such as stunting of growth and metabolic disturbances.[8]

  • Mineralocorticoid Receptor (MR) Antagonism: Unlike standard glucocorticoids which can activate the MR and contribute to side effects like increased blood pressure, vamorolone acts as a potent antagonist of the MR.[7][9][10] This is particularly beneficial in DMD, as MR activation has been linked to the progression of cardiomyopathy, a major cause of mortality in patients.[9][10]

By combining these actions, vamorolone aims to provide the anti-inflammatory efficacy of corticosteroids while mitigating their side effect profile, making it a potentially safer long-term treatment option for DMD.[8][9][10]

Signaling Pathways

The therapeutic effects of vamorolone in DMD are primarily mediated through its modulation of the NF-κB signaling pathway and its antagonism of the mineralocorticoid receptor pathway.

Caption: Vamorolone's dual mechanism of action on GR and MR pathways.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of vamorolone in a pre-clinical DMD mouse model, such as the mdx mouse.

In Vivo Efficacy Study in mdx Mice

Objective: To assess the effect of vamorolone on muscle function, inflammation, and pathology in a DMD mouse model.

Materials:

  • mdx mice (typically 4-6 weeks of age)

  • Vamorolone

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard corticosteroid (e.g., prednisone) for comparison

  • Gavage needles

  • Equipment for functional tests (e.g., grip strength meter, treadmill)

  • Materials for tissue collection and processing (histology, RNA/protein extraction)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, vamorolone low dose, vamorolone high dose, prednisone).

  • Drug Administration: Administer vamorolone, prednisone, or vehicle daily via oral gavage. Dosing will depend on the specific study design.

  • Functional Assessments: Perform functional tests at baseline and at regular intervals throughout the study.

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

    • Treadmill Running: Assess endurance by measuring the distance or time run on a treadmill with a slight incline.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues of interest, including skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) and heart.

  • Histopathological Analysis:

    • Process muscle samples for hematoxylin and eosin (H&E) staining to assess muscle fiber size variability, central nucleation (a marker of regeneration), and inflammation.

    • Use specific stains (e.g., Masson's trichrome) to quantify fibrosis.

  • Biochemical and Molecular Analysis:

    • Measure serum creatine kinase (CK) levels as a marker of muscle damage.

    • Perform quantitative PCR (qPCR) or Western blotting on muscle homogenates to assess the expression of inflammatory markers (e.g., TNF-α, IL-6) and fibrosis markers (e.g., TGF-β, collagen).

Experimental_Workflow A Animal Acclimatization (mdx mice) B Randomization into Treatment Groups A->B C Daily Oral Gavage (Vamorolone, Prednisone, Vehicle) B->C D Functional Assessments (Grip Strength, Treadmill) C->D Repeated Measures E Tissue Collection (Muscle, Heart) C->E End of Study F Histopathology (H&E, Trichrome) E->F G Biochemical & Molecular Analysis (CK, qPCR, Western Blot) E->G

Caption: Workflow for in vivo efficacy testing of vamorolone in mdx mice.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies evaluating vamorolone in the context of DMD.

Table 1: Effects of Vamorolone on Cardiac Function in mdx Mice [9]

ParameterVehicle ControlPrednisoneVamorolone
Heart Mass (mg) IncreasedIncreasedMitigated Increase
Fibrosis (%) IncreasedIncreasedMitigated Increase
Ejection Fraction (%) DecreasedNo ImprovementPrevented Decline
Blood Pressure NormalElevatedNormal
Kidney Size NormalIncreasedNormal

Table 2: Anti-inflammatory Effects of Vamorolone [10]

Cell TypeAssayGlucocorticoid (Prednisolone)Vamorolone
Macrophages LPS-induced inflammationAnti-inflammatoryAnti-inflammatory
Myotubes Inflammatory challengeAnti-inflammatoryAnti-inflammatory
Heart Cells Inflammatory challengeAnti-inflammatoryAnti-inflammatory

Table 3: Comparative Receptor Activity [7][8][10]

Receptor ActivityStandard Glucocorticoids (e.g., Prednisone)Vamorolone
Glucocorticoid Receptor (GR) Transrepression (Anti-inflammatory) YesYes
Glucocorticoid Receptor (GR) Transactivation (Side Effects) YesReduced
Mineralocorticoid Receptor (MR) Activity AgonistAntagonist

Conclusion

Vamorolone represents a novel therapeutic strategy for Duchenne muscular dystrophy by dissociating the anti-inflammatory effects of corticosteroids from their side-effect profile. Its dual action as a GR modulator and an MR antagonist addresses both muscle inflammation and cardiomyopathy, two major pathological features of DMD. The provided protocols and data serve as a guide for researchers and drug developers in the continued investigation and application of vamorolone and similar dissociative steroids for the treatment of DMD.

References

Application Notes and Protocols for the Development of PROTACs Using a Novel Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols provide a generalized framework for the development of Proteolysis Targeting Chimeras (PROTACs). The ligand "F092" is used as a hypothetical placeholder for a novel ligand targeting a specific Protein of Interest (POI). The principles, experimental designs, and data interpretation can be adapted for any new PROTAC development project.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs eliminate the entire protein from the cell.[2] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[2][3]

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the POI.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[3][4][5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves co-opting the UPS to selectively degrade a target protein. The process begins with the formation of a ternary complex and culminates in the proteasomal degradation of the ubiquitinated POI.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Protein of Interest (POI) Targeted by this compound POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Ub Transfer E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC Development Workflow

The development of a novel PROTAC, such as one based on the this compound ligand, follows a structured workflow from initial design to in vivo validation.

PROTAC_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Ligand Selection - POI Ligand (this compound) - E3 Ligase Ligand (VHL/CRBN) B 2. Linker Design - Vary length & composition (Alkyl, PEG) A->B C 3. PROTAC Synthesis - Solid-phase or solution-phase B->C D 4. Binding Assays - Ternary Complex Formation - Binary Binding Affinity C->D Characterization E 5. Degradation Assays - Western Blot (DC50/Dmax) - Proteomics D->E F 6. Cellular Assays - Cell Viability (IC50) - Target Engagement E->F G 7. PK/PD Studies - Assess exposure & degradation F->G Lead Optimization H 8. Efficacy Studies - Xenograft models G->H

Caption: A typical workflow for PROTAC development.

Data Presentation

Quantitative data from PROTAC evaluation should be summarized in tables for clear comparison of different constructs.

Table 1: In Vitro Degradation Profile of this compound-Based PROTACs

PROTAC ID Linker Type Linker Length (atoms) Target Degradation DC₅₀ (nM) Max Degradation (Dₘₐₓ) (%)
This compound-P1 Alkyl 8 150 85
This compound-P2 Alkyl 12 75 92
This compound-P3 PEG 10 50 95
This compound-P4 PEG 14 90 90

| this compound-C1 (Control) | this compound Ligand Only | N/A | >10,000 | <10 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity of this compound-Based PROTACs in Cancer Cell Lines

PROTAC ID Cell Line A IC₅₀ (nM) Cell Line B IC₅₀ (nM)
This compound-P1 350 420
This compound-P2 180 210
This compound-P3 120 150
This compound-P4 250 300

| this compound-C1 (Control) | >10,000 | >10,000 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: General Synthesis of an this compound-Based PROTAC

This protocol describes a modular approach to synthesize a library of PROTACs by coupling the POI ligand (this compound), a linker, and an E3 ligase ligand (e.g., pomalidomide for CRBN).

Materials:

  • This compound derivative with a reactive handle (e.g., amine or carboxylic acid)

  • Linker precursors (e.g., PEG or alkyl chains with appropriate functional groups)

  • E3 ligase ligand (e.g., Pomalidomide)

  • Coupling reagents (e.g., HATU, HOBt)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Linker-E3 Ligand Conjugation: a. Dissolve the E3 ligase ligand and a bifunctional linker in DMF. b. Add coupling reagents and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the product by reverse-phase HPLC.

  • PROTAC Final Assembly: a. Dissolve the purified Linker-E3 Ligand conjugate and the this compound ligand in DMF. b. Add coupling reagents and base. c. Stir the reaction overnight at room temperature. d. Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the dose-dependent degradation of the target protein in cells treated with the this compound-based PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • This compound-based PROTACs

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the this compound-PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a DMSO-treated vehicle control.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein amounts and prepare samples with Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Immunoblotting: a. Transfer the proteins from the gel to a PVDF membrane. b. Block the membrane for 1 hour at room temperature. c. Incubate the membrane with the primary antibody for the POI overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash again and add ECL substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Perform densitometry analysis to quantify the band intensities. c. Normalize the POI band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: In Vitro Pull-Down Assay for Ternary Complex Formation

This assay confirms the ability of the PROTAC to form a ternary complex with the POI and the E3 ligase.[6]

Materials:

  • Recombinant purified POI (with a tag, e.g., His-tag)

  • Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • This compound-based PROTAC

  • Affinity beads (e.g., Ni-NTA agarose for His-tagged POI)

  • Wash buffer and Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Complex Formation: a. In a microcentrifuge tube, combine the His-tagged POI, the E3 ligase complex, and the this compound-PROTAC at specified concentrations. Include controls without the PROTAC and without the POI. b. Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the ternary complex to form.

  • Pull-Down: a. Add Ni-NTA agarose beads to the mixture and incubate for another hour to capture the His-tagged POI and any bound proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads multiple times with wash buffer to remove non-specific binders.

  • Elution and Analysis: a. Elute the captured proteins from the beads using an elution buffer (containing imidazole). b. Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex.

  • Interpretation: a. A band corresponding to the E3 ligase in the elution fraction of the PROTAC-treated sample (but absent or reduced in the control) confirms the formation of the ternary complex.

Protocol 4: Soft Agar Colony Formation Assay

This assay assesses the effect of POI degradation on the anchorage-independent growth of cancer cells, a hallmark of tumorigenesis.[1]

Materials:

  • Cancer cell lines (e.g., MCF7, A549)[1]

  • Agar

  • Complete cell culture medium

  • This compound-based PROTACs

  • 6-well plates

Procedure:

  • Prepare Agar Layers: a. Prepare a 1.2% agar solution and mix it with 2x culture medium to create a 0.6% bottom agar layer in each well of a 6-well plate. Allow it to solidify.

  • Cell Suspension: a. Prepare a 0.7% agar solution and cool it to 40°C. b. Trypsinize and count the cells. c. Mix the cells with the 0.7% agar and culture medium to create a final concentration of 0.35% agar containing a low density of cells (e.g., 5,000 cells/well).

  • Plating and Treatment: a. Carefully layer the cell-agar suspension on top of the solidified bottom agar layer. b. After the top layer solidifies, add culture medium containing the this compound-PROTAC at various concentrations (or DMSO control) to each well.

  • Incubation and Analysis: a. Incubate the plates for 2-3 weeks in a humidified incubator, replacing the medium with fresh PROTAC-containing medium every 3-4 days. b. Stain the colonies with crystal violet and count them using a microscope.

  • Data Analysis: a. Compare the number and size of colonies in the PROTAC-treated wells to the control wells to determine the effect on anchorage-independent growth.

References

Application Notes and Protocols for F092 Treatment in KU812 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human basophilic leukemia cell line, KU812, serves as a critical in vitro model for studying basophil differentiation and function, as well as for evaluating the effects of novel therapeutic compounds.[1][2] This document provides detailed application notes and protocols for the treatment of KU812 cells with the investigational compound F092. The provided methodologies and data summaries are intended to guide researchers in assessing the therapeutic potential of this compound by elucidating its mechanisms of action, particularly its effects on cell viability, apoptosis, and key signaling pathways.

Cell Line Information

KU812 is a human chronic myelogenous leukemia (CML) cell line with basophilic characteristics. These cells were established from the peripheral blood of a 38-year-old male patient with CML. They are useful for immunology and immune system disorder research.

This compound Compound Profile

Currently, there is no publicly available information on a compound designated as "this compound" in the context of KU812 cell treatment in peer-reviewed literature or established databases. The data and protocols presented herein are based on a hypothetical compound profile where this compound is an inhibitor of the STAT3 signaling pathway, a frequently dysregulated pathway in cancer.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on KU812 cells after 24 and 48 hours of treatment.

Table 1: Inhibition of KU812 Cell Proliferation by this compound

This compound Concentration (µM)% Inhibition (24h)% Inhibition (48h)
0.115.2 ± 2.125.8 ± 3.5
0.535.6 ± 4.255.1 ± 5.8
1.058.3 ± 6.178.9 ± 7.2
5.085.7 ± 8.592.4 ± 6.9
10.091.2 ± 7.995.6 ± 5.3

Table 2: Induction of Apoptosis in KU812 Cells by this compound (48h)

This compound Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Control)4.5 ± 1.2
0.522.8 ± 3.7
1.045.1 ± 5.9
5.068.3 ± 7.1

Table 3: Effect of this compound on Protein Expression in KU812 Cells (48h)

This compound Concentration (µM)p-STAT3 (Relative Expression)Bcl-2 (Relative Expression)Cleaved Caspase-3 (Relative Expression)
0 (Control)1.001.001.00
1.00.35 ± 0.080.42 ± 0.113.8 ± 0.9
5.00.12 ± 0.050.18 ± 0.077.2 ± 1.5

Signaling Pathway

This compound is hypothesized to exert its anti-leukemic effects by targeting the STAT3 signaling pathway. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote cell proliferation and survival, including the anti-apoptotic protein Bcl-2.[3][4] Inhibition of STAT3 phosphorylation by this compound is expected to downregulate Bcl-2 expression, thereby promoting apoptosis.

F092_Signaling_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Bcl2->Proliferation Promotes

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: KU812 (ATCC® CRL-2099™)

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 3 x 10^5 and 3 x 10^6 viable cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Centrifuge and resuspend cells in fresh medium every 2-3 days.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of KU812 cells.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Harvest Harvest KU812 cells Count Count cells and adjust density to 5x10^4 cells/mL Harvest->Count Seed Seed 100 µL of cell suspension into 96-well plate Count->Seed Add_this compound Add this compound at various concentrations Seed->Add_this compound Incubate Incubate for 24h or 48h at 37°C, 5% CO2 Add_this compound->Incubate Add_MTT Add 10 µL of MTT reagent (5 mg/mL) to each well Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add 100 µL of solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell proliferation assay.

  • Materials:

    • KU812 cells

    • Complete culture medium

    • This compound stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10^3 KU812 cells in 100 µL of complete medium per well in a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Materials:

    • KU812 cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 KU812 cells in 2 mL of complete medium per well in a 6-well plate.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins in the STAT3 signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Treat_Cells Treat KU812 cells with this compound Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein Load_Samples Load equal amounts of protein onto SDS-PAGE gel Quantify_Protein->Load_Samples Run_Gel Run electrophoresis Load_Samples->Run_Gel Transfer Transfer proteins to PVDF membrane Run_Gel->Transfer Block Block membrane with 5% non-fat milk Transfer->Block Primary_Ab Incubate with primary antibodies (p-STAT3, Bcl-2, Cleaved Caspase-3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal with ECL and image Secondary_Ab->Detect

Caption: Workflow for Western Blot analysis.

  • Materials:

    • Treated KU812 cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Chemiluminescence imaging system

  • Procedure:

    • After treatment with this compound, lyse the KU812 cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

These application notes and protocols provide a framework for investigating the effects of the hypothetical STAT3 inhibitor, this compound, on KU812 cells. The methodologies described can be adapted to further explore the molecular mechanisms underlying the anti-leukemic activity of this compound and to support its preclinical development. Researchers should note that all experimental conditions, particularly drug concentrations and incubation times, may require optimization.

References

Application Notes and Protocols for F092: A Potent Inhibitor of PGD2 Production in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a major lipid mediator released by activated mast cells, playing a crucial role in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1] It is synthesized from prostaglandin H2 (PGH2) by the enzyme hematopoietic prostaglandin D synthase (H-PGDS).[1] F092 is a potent and selective inhibitor of H-PGDS, offering a targeted approach to reduce PGD2 production in mast cells and thereby ameliorate PGD2-driven inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in in vitro mast cell models.

This compound, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a high-affinity inhibitor of H-PGDS with a dissociation constant (KD) of 0.14 nM.[2][3] Its high potency and selectivity make it a valuable research tool for investigating the role of PGD2 in various biological processes and for the development of novel anti-inflammatory therapeutics.

Product Information

Product Name Prostaglandin D Synthase (hematopoietic-type) Inhibitor this compound
Chemical Name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide
CAS Number 2250261-59-5
Molecular Formula C₂₀H₁₇N₅O₂
Molecular Weight 359.4 g/mol
Target Hematopoietic Prostaglandin D Synthase (H-PGDS)
Binding Affinity (KD) 0.14 nM

Table 1: this compound Product Information. [2][3]

Data Presentation

While specific cellular IC₅₀ values for this compound in mast cells are not yet publicly available, the following table provides a template for how such data, once generated, should be presented. For context, data for a representative H-PGDS inhibitor is included.

Compound Cell Line Stimulus Assay Method IC₅₀ (nM) Reference
This compoundHuman Mast Cells (e.g., LAD2)IgE/Anti-IgEPGD2 ELISAData to be determined
This compoundMurine BMMCsCompound 48/80PGD2 LC-MS/MSData to be determined
Representative H-PGDS Inhibitor 2Murine Mast CellsCompound 48/80PGD2 Release9.9[4]

Table 2: In Vitro Inhibition of PGD2 Production in Mast Cells. This table is a template for presenting experimental data for this compound. The provided data for the representative inhibitor is for illustrative purposes.

Signaling Pathways

// Nodes Mast_Cell_Activation [label="Mast Cell Activation\n(e.g., IgE/Antigen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2 (PLA2)"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="Cyclooxygenase-1 (COX-1)"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; HPGDS [label="H-PGDS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Downstream Inflammatory\nand Allergic Responses"];

// Edges Mast_Cell_Activation -> PLA2; PLA2 -> Arachidonic_Acid [label="releases"]; Arachidonic_Acid -> COX1 [label="substrate for"]; COX1 -> PGH2 [label="converts to"]; PGH2 -> HPGDS [label="substrate for"]; HPGDS -> PGD2 [label="catalyzes conversion to"]; PGD2 -> Inflammatory_Response [label="mediates"]; this compound -> HPGDS [label="inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Figure 1: Signaling pathway of PGD2 production in mast cells and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting PGD2 production in mast cells.

Protocol 1: In Vitro Inhibition of PGD2 Production in Human Mast Cells (LAD2)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for PGD2 production in the human mast cell line LAD2.

Materials:

  • LAD2 cells

  • Stem cell factor (SCF)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human IgE

  • Anti-human IgE antibody

  • This compound (resuspended in DMSO)

  • Tyrode's buffer (containing 0.1% BSA)

  • PGD2 ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer

Experimental Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitize [label="Sensitize LAD2 cells\nwith human IgE"]; wash [label="Wash cells to remove\nunbound IgE"]; preincubate [label="Pre-incubate cells with\nvarying concentrations of this compound"]; stimulate [label="Stimulate with\nanti-human IgE"]; incubate [label="Incubate at 37°C"]; collect [label="Collect supernatant"]; elisa [label="Measure PGD2 concentration\nusing ELISA"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sensitize; sensitize -> wash; wash -> preincubate; preincubate -> stimulate; stimulate -> incubate; incubate -> collect; collect -> elisa; elisa -> analyze; analyze -> end; } dot Figure 2: Experimental workflow for Protocol 1.

Procedure:

  • Cell Culture: Culture LAD2 cells in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, antibiotics, and 100 ng/mL SCF.

  • Sensitization: Sensitize LAD2 cells by incubating with 1 µg/mL human IgE for 24 hours at 37°C in a 5% CO₂ incubator.

  • Washing: After sensitization, wash the cells three times with Tyrode's buffer to remove unbound IgE.

  • Cell Plating: Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in Tyrode's buffer (e.g., from 1 nM to 10 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a non-stimulated control. Pre-incubate for 30 minutes at 37°C.

  • Mast Cell Activation: Stimulate the cells by adding 10 µg/mL of anti-human IgE antibody to each well (except for the non-stimulated control).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for PGD2 measurement.

  • PGD2 Measurement: Quantify the concentration of PGD2 in the supernatants using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: PGD2 Measurement in Murine Bone Marrow-Derived Mast Cells (BMMCs) using LC-MS/MS

This protocol provides a method for the precise quantification of this compound-mediated inhibition of PGD2 production in primary murine BMMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bone marrow cells from mice

  • IL-3 and SCF for BMMC differentiation

  • DMEM medium with supplements

  • Compound 48/80 (mast cell degranulating agent)

  • This compound (resuspended in DMSO)

  • Methanol

  • Formic acid

  • PGD2-d4 (internal standard)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Experimental Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Differentiate murine bone marrow\ncells into BMMCs"]; preincubate [label="Pre-incubate BMMCs with\nvarying concentrations of this compound"]; stimulate [label="Stimulate with\nCompound 48/80"]; incubate [label="Incubate at 37°C"]; collect [label="Collect supernatant"]; spe [label="Solid-Phase Extraction (SPE)\nof PGD2"]; lcms [label="Quantify PGD2 by\nLC-MS/MS"]; analyze [label="Data analysis"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> differentiate; differentiate -> preincubate; preincubate -> stimulate; stimulate -> incubate; incubate -> collect; collect -> spe; spe -> lcms; lcms -> analyze; analyze -> end; } dot Figure 3: Experimental workflow for Protocol 2.

Procedure:

  • BMMC Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, antibiotics, 10 ng/mL IL-3, and 10 ng/mL SCF for 4-6 weeks to differentiate them into mature BMMCs.

  • Cell Plating and Inhibitor Treatment: Plate the differentiated BMMCs in a 24-well plate at a density of 1 x 10⁶ cells/well. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Mast Cell Activation: Stimulate the BMMCs with 10 µg/mL of Compound 48/80 for 30 minutes at 37°C.

  • Sample Collection and Preparation:

    • Stop the reaction by adding ice-cold methanol.

    • Add PGD2-d4 as an internal standard.

    • Centrifuge to pellet the cells and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant with formic acid.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove impurities.

    • Elute the PGD2 with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate PGD2 and its internal standard on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect and quantify PGD2 and PGD2-d4 using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGD2.

    • Calculate the concentration of PGD2 in the samples based on the peak area ratio of PGD2 to PGD2-d4.

    • Determine the inhibitory effect of this compound at each concentration.

Conclusion

This compound is a powerful tool for studying the role of H-PGDS and PGD2 in mast cell biology and inflammatory diseases. The protocols provided herein offer a framework for researchers to investigate the inhibitory activity of this compound in detail. It is important to note that while these protocols are based on established methods, optimization may be necessary for specific experimental conditions and cell types. The high potency of this compound suggests that it can be used at low nanomolar concentrations to achieve significant inhibition of PGD2 production, making it a valuable asset for both basic research and drug discovery efforts targeting mast cell-mediated inflammation.

References

Application Notes and Protocols for the Evaluation of Asthmacompound-Y in Preclinical Asthma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. The underlying pathophysiology involves a complex interplay of genetic and environmental factors, leading to the infiltration of inflammatory cells, such as eosinophils and T-helper 2 (Th2) lymphocytes, and the overproduction of pro-inflammatory cytokines. This application note provides a comprehensive guide for the preclinical evaluation of Asthmacompound-Y , a novel investigational small molecule designed to modulate key inflammatory pathways in asthma. The following sections detail the hypothetical mechanism of action of Asthmacompound-Y and provide robust protocols for its assessment in established in vitro and in vivo models of asthma.

Hypothetical Mechanism of Action of Asthmacompound-Y

Asthmacompound-Y is a potent and selective inhibitor of the GATA3 transcription factor. GATA3 is a master regulator of Th2 cell differentiation, a critical process in the pathogenesis of allergic asthma. By inhibiting GATA3, Asthmacompound-Y is hypothesized to prevent the differentiation of naive T cells into Th2 cells, thereby reducing the production of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). This upstream inhibition is expected to lead to a significant reduction in eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR), which are hallmark features of asthma.[1]

GATA3_Inhibition_Pathway cluster_antigen_presenting_cell Antigen Presenting Cell (APC) cluster_t_cell Naive T Cell cluster_th2_differentiation Th2 Differentiation cluster_cytokines Th2 Cytokine Production cluster_effects Pathophysiological Effects Antigen Antigen APC APC Antigen->APC Naive_T_Cell Naive_T_Cell APC->Naive_T_Cell Presents Antigen GATA3 GATA3 Naive_T_Cell->GATA3 IL-4 Signal Th2_Cell Th2_Cell GATA3->Th2_Cell Promotes IL4 IL-4 Th2_Cell->IL4 IL5 IL-5 Th2_Cell->IL5 IL13 IL-13 Th2_Cell->IL13 Asthmacompound-Y Asthmacompound-Y Asthmacompound-Y->GATA3 Inhibits AHR Airway Hyperresponsiveness IL4->AHR Contributes to Eosinophilia Eosinophilia IL5->Eosinophilia Drives Mucus Mucus Hypersecretion IL13->Mucus Drives IL13->AHR Contributes to

Figure 1: Hypothetical signaling pathway of Asthmacompound-Y.

Part 1: In Vitro Evaluation of Asthmacompound-Y

Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of Asthmacompound-Y to inhibit the production of Th2 cytokines from stimulated human PBMCs.

Experimental Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate cells with various concentrations of Asthmacompound-Y (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][3][4][5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.

Hypothetical Data Presentation:

CytokineAsthmacompound-Y IC50 (nM)
IL-415.2 ± 2.1
IL-512.8 ± 1.9
IL-1318.5 ± 2.5

Table 1: Inhibitory activity of Asthmacompound-Y on Th2 cytokine release from human PBMCs.

In_Vitro_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Donor Blood Start->Isolate_PBMCs Seed_Cells Seed Cells in 96-well Plates Isolate_PBMCs->Seed_Cells Add_Compound Add Asthmacompound-Y or Vehicle Seed_Cells->Add_Compound Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Compound->Stimulate_Cells Incubate Incubate for 48 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Data_Analysis Calculate IC50 Values ELISA->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro evaluation of Asthmacompound-Y.

Part 2: In Vivo Evaluation of Asthmacompound-Y in a Mouse Model of Allergic Asthma

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used and well-characterized model that mimics the Th2-driven inflammatory response seen in human allergic asthma.[6][7][8][9][10][11]

Experimental Protocol:

  • Animals: Use female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[7]

    • The control group receives saline with aluminum hydroxide only.

  • Challenge:

    • From days 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[9]

    • The control group is challenged with saline aerosol.

  • Compound Administration:

    • Administer Asthmacompound-Y (e.g., 1, 10, 30 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) once daily, starting from day 20 until day 23, one hour before the OVA challenge.

  • Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint measurements as described in the following sections.

In_Vivo_Workflow Start Start Sensitization_Day0 Day 0: Sensitization (i.p. OVA/Alum) Start->Sensitization_Day0 Sensitization_Day14 Day 14: Booster Sensitization (i.p. OVA/Alum) Sensitization_Day0->Sensitization_Day14 Treatment_Start Days 20-23: Administer Asthmacompound-Y or Vehicle Sensitization_Day14->Treatment_Start Challenge Days 21-23: Aerosol Challenge (OVA or Saline) Treatment_Start->Challenge Endpoint_Analysis Day 24/25: Endpoint Analysis (AHR, BAL, Histology) Challenge->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 3: Experimental workflow for the OVA-induced mouse model of asthma.
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is assessed by measuring the bronchoconstrictive response to methacholine.[12][13][14][15][16]

Experimental Protocol:

  • Anesthesia and Intubation: Anesthetize the mouse, perform a tracheostomy, and connect the animal to a small animal ventilator.

  • Baseline Measurement: Measure baseline airway resistance.

  • Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Data Acquisition: Record airway resistance after each dose of methacholine.

  • Data Analysis: Plot the percentage increase in airway resistance against the methacholine concentration.

Hypothetical Data Presentation:

GroupAirway Resistance (% increase over baseline at 25 mg/mL Methacholine)
Control50 ± 10
OVA + Vehicle250 ± 30
OVA + Asthmacompound-Y (10 mg/kg)120 ± 20
OVA + Dexamethasone (Positive Control)100 ± 15
Table 2: Effect of Asthmacompound-Y on airway hyperresponsiveness. *p < 0.05 vs. OVA + Vehicle.
Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.[17][18][19][20][21]

Experimental Protocol:

  • BAL Procedure: After AHR measurement, euthanize the mouse and cannulate the trachea.

  • Lavage: Instill and withdraw 1 mL of ice-cold PBS into the lungs three times.

  • Cell Pellet Collection: Pool the recovered fluid and centrifuge to pellet the cells.

  • Total Cell Count: Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Differential Cell Count: Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of at least 300 cells to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.

Hypothetical Data Presentation:

GroupTotal Cells (x10^5)Eosinophils (x10^4)
Control1.2 ± 0.30.1 ± 0.05
OVA + Vehicle8.5 ± 1.24.2 ± 0.8
OVA + Asthmacompound-Y (10 mg/kg)3.1 ± 0.61.1 ± 0.3
OVA + Dexamethasone (Positive Control)2.5 ± 0.50.8 ± 0.2
Table 3: Effect of Asthmacompound-Y on inflammatory cell infiltration in BAL fluid. *p < 0.05 vs. OVA + Vehicle.
Measurement of Cytokines in BAL Fluid

Quantifying cytokine levels in the BAL fluid provides a direct measure of the inflammatory environment in the lungs.

Experimental Protocol:

  • Sample: Use the supernatant from the BAL fluid centrifugation.

  • ELISA: Measure the concentrations of IL-4, IL-5, and IL-13 using specific ELISA kits according to the manufacturer's instructions.[2][3][4][5]

Hypothetical Data Presentation:

GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control< 10< 15< 20
OVA + Vehicle85 ± 12150 ± 25220 ± 30
OVA + Asthmacompound-Y (10 mg/kg)25 ± 840 ± 1065 ± 15
OVA + Dexamethasone (Positive Control)20 ± 635 ± 850 ± 12
Table 4: Effect of Asthmacompound-Y on Th2 cytokine levels in BAL fluid. *p < 0.05 vs. OVA + Vehicle.
Lung Histopathology

Histological analysis of lung tissue provides a qualitative and semi-quantitative assessment of airway inflammation and remodeling.[1][6][22][23]

Experimental Protocol:

  • Tissue Collection: After BAL, perfuse the lungs with saline and then fix them by inflation with 10% neutral buffered formalin.

  • Tissue Processing: Embed the fixed lungs in paraffin and cut 5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammation.

    • Periodic Acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells.

  • Scoring: Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.

Hypothetical Data Presentation:

GroupInflammation Score (0-4)Goblet Cell Score (0-4)
Control0.2 ± 0.10.1 ± 0.1
OVA + Vehicle3.5 ± 0.43.2 ± 0.3
OVA + Asthmacompound-Y (10 mg/kg)1.2 ± 0.31.0 ± 0.2
OVA + Dexamethasone (Positive Control)0.8 ± 0.20.6 ± 0.2
Table 5: Effect of Asthmacompound-Y on lung histopathology. *p < 0.05 vs. OVA + Vehicle.

Part 3: Pharmacokinetic (PK) Study of Asthmacompound-Y

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Asthmacompound-Y and to ensure adequate drug exposure in efficacy studies.[24][25][26][27]

Experimental Protocol:

  • Animals: Use healthy male BALB/c mice.

  • Dosing:

    • Intravenous (IV) group: Administer Asthmacompound-Y at 2 mg/kg via tail vein injection.

    • Oral (PO) group: Administer Asthmacompound-Y at 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples via retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge blood samples to obtain plasma.

  • Bioanalysis: Determine the concentration of Asthmacompound-Y in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Hypothetical Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (ng*h/mL)18004500
Half-life (h)2.54.0
Bioavailability (%)-50
Table 6: Pharmacokinetic parameters of Asthmacompound-Y in mice.

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of Asthmacompound-Y, a novel GATA3 inhibitor, for the treatment of asthma. The described in vitro and in vivo models allow for a thorough assessment of the compound's pharmacological activity on key pathological features of asthma, including Th2 cytokine production, airway hyperresponsiveness, and eosinophilic inflammation. The hypothetical data presented herein suggest that Asthmacompound-Y possesses a promising therapeutic profile. Further studies, including safety and toxicology assessments, are warranted to support its continued development as a potential new therapy for allergic asthma.

References

F092: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) – Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical mediator in the pathogenesis of allergic and inflammatory responses, including asthma and allergic rhinitis.[2] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in mast cells, Th2 lymphocytes, and other immune cells.[2][3][4] By selectively targeting H-PGDS, this compound offers a valuable tool for researchers investigating the role of PGD2 in various physiological and pathological processes and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for the use of this compound in biochemical and cell-based assays to study its inhibitory effects on H-PGDS and subsequent PGD2 production.

Physicochemical Properties and Storage

PropertyValueReference
Chemical Name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide[5][6]
Molecular Formula C₂₀H₁₇N₅O₂[5][6]
Molecular Weight 359.38 g/mol [7]
CAS Number 2250261-59-5[1][5][6]
Appearance White to off-white solid[7]
Solubility Soluble in DMSO and DMF[5][6]
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[7]

Mechanism of Action

This compound is a high-affinity inhibitor of H-PGDS with a dissociation constant (K D) of 0.14 nM.[1][7] While a specific IC₅₀ value for this compound has not been reported in the reviewed literature, its high affinity and structural similarity to other potent H-PGDS inhibitors, such as TFC-007 (IC₅₀ = 83 nM) and TAS-204 (IC₅₀ = 23 nM), suggest it is a highly potent inhibitor.[2] The binding mode of this compound to H-PGDS has been elucidated through X-ray crystallography (PDB: 5YWX), providing a structural basis for its inhibitory activity.[2][8]

H-PGDS Signaling Pathway in Allergic Inflammation

The following diagram illustrates the role of H-PGDS in the arachidonic acid cascade and the subsequent signaling events in allergic inflammation. This compound acts by inhibiting the conversion of PGH2 to PGD2.

H_PGDS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular Space AA Arachidonic Acid COX1_2 COX-1/2 AA->COX1_2 PLA2 cPLA₂ PLA2->AA Liberation from membrane phospholipids PGH2 PGH₂ COX1_2->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD₂ HPGDS->PGD2 Isomerization PGD2_out PGD₂ PGD2->PGD2_out Secretion This compound This compound This compound->HPGDS Inhibition DP1 DP1 Receptor PGD2_out->DP1 DP2 DP2 (CRTH2) Receptor PGD2_out->DP2 Inflammation Allergic Inflammation (Eosinophil chemotaxis, etc.) DP1->Inflammation DP2->Inflammation

Caption: H-PGDS signaling pathway in allergic inflammation.

Experimental Protocols

Protocol 1: In Vitro H-PGDS Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human H-PGDS. The assay measures the production of PGD2 from the substrate PGH2.

Materials:

  • Recombinant human H-PGDS

  • This compound inhibitor

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • Tris-HCl buffer (pH 8.0)

  • Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2, and a reducing agent like stannous chloride to convert remaining PGH2 to stable products)

  • PGD2 ELISA kit

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer (Tris-HCl buffer containing GSH).

  • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.

  • Add recombinant H-PGDS enzyme to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate PGH2 to each well.

  • Incubate the reaction mixture for a specified time (e.g., 1-2 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Inhibition of PGD2 Production

This protocol outlines a method to assess the ability of this compound to inhibit PGD2 production in a cellular context, for example, in mast cells or the human basophilic KU812 cell line.[2]

Materials:

  • KU812 cells (or other suitable mast cell line)

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • This compound inhibitor

  • Cell stimulation agent (e.g., calcium ionophore A23187 or anti-IgE)

  • Phosphate-buffered saline (PBS)

  • PGD2 ELISA kit

  • Cell lysis buffer (for normalization)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Culture KU812 cells to the desired density.

  • Seed the cells into a 96-well plate.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Stimulate the cells with a suitable agent (e.g., A23187) to induce PGD2 production and incubate for an appropriate time (e.g., 30 minutes).

  • Collect the cell supernatant for PGD2 measurement.

  • Quantify the PGD2 concentration in the supernatant using a PGD2 ELISA kit.

  • (Optional) Lyse the remaining cells and determine the total protein concentration using a protein assay kit to normalize the PGD2 levels.

  • Calculate the percentage of inhibition of PGD2 production for each this compound concentration and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibitory activity of this compound.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Recombinant H-PGDS and this compound dilutions A2 Incubate Enzyme and Inhibitor A1->A2 A3 Add Substrate (PGH₂) A2->A3 A4 Stop Reaction A3->A4 A5 Quantify PGD₂ (ELISA) A4->A5 A6 Determine IC₅₀ A5->A6 B1 Culture and Seed Cells (e.g., KU812) B2 Pre-treat with this compound B1->B2 B3 Stimulate Cells (e.g., A23187) B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify PGD₂ (ELISA) B4->B5 B6 Determine Cellular IC₅₀ B5->B6

Caption: Workflow for this compound inhibitory activity assessment.

Selectivity Profile

Troubleshooting

IssuePossible CauseSolution
High background in ELISA Non-specific binding, improper washingIncrease the number of washing steps, ensure proper blocking.
Low PGD2 signal in control wells Inactive enzyme or substrate, improper incubationCheck the activity of the enzyme and the quality of the PGH2 substrate. Optimize incubation time and temperature.
Inconsistent results Pipetting errors, temperature fluctuationsUse calibrated pipettes, ensure consistent incubation conditions.
Poor cell viability in cell-based assay High concentration of DMSO or this compound toxicityKeep the final DMSO concentration below 0.5%. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of H-PGDS and PGD2 in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable probe for both in vitro and cell-based studies. The protocols provided here offer a starting point for researchers to explore the inhibitory effects of this compound in their specific experimental models.

References

Application Notes and Protocols for the Study of F092 in Nasal Blockage and Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, mediated by an IgE-dependent hypersensitivity reaction to airborne allergens. It is characterized by symptoms such as sneezing, rhinorrhea, nasal itching, and nasal congestion or blockage. The underlying pathophysiology involves a complex cascade of immune responses, leading to mucosal inflammation, edema, and hyperreactivity. Nasal blockage is a particularly bothersome symptom, significantly impacting the quality of life. Current treatments offer relief but are not universally effective and can have side effects, highlighting the need for novel therapeutic agents.

This document provides a detailed framework for the preclinical evaluation of Compound F092 , a hypothetical novel therapeutic agent for the treatment of allergic rhinitis and associated nasal blockage. The protocols outlined below describe a standard murine model of allergic rhinitis, key efficacy endpoints, and methodologies for data analysis.

The Pathophysiology of Allergic Rhinitis

The allergic response in the nasal mucosa is biphasic:

  • Early Phase (Sensitization and Immediate Reaction): Initial exposure to an allergen prompts the production of allergen-specific Immunoglobulin E (IgE) by plasma cells, a process driven by T helper 2 (Th2) cells and their cytokines, particularly Interleukin-4 (IL-4) and IL-13. This allergen-specific IgE then binds to high-affinity receptors (FcεRI) on the surface of mast cells and basophils. Upon re-exposure, the allergen cross-links these IgE molecules, triggering the degranulation of mast cells. This results in the rapid release of pre-formed mediators like histamine and the synthesis of newly formed mediators such as prostaglandins and leukotrienes. These mediators cause vasodilation, increased vascular permeability, and sensory nerve stimulation, leading to the classic AR symptoms of sneezing, itching, and rhinorrhea within minutes.

  • Late Phase Reaction: Occurring 4-8 hours after allergen exposure, this phase is characterized by the infiltration of inflammatory cells, including eosinophils, T cells, basophils, and neutrophils, into the nasal mucosa. This cellular influx is orchestrated by cytokines and chemokines released during the early phase. Eosinophils, in particular, release cytotoxic proteins and inflammatory mediators that contribute to epithelial damage and sustained inflammation. This persistent inflammatory state is the primary cause of chronic symptoms, most notably nasal blockage due to mucosal edema and swelling.

Allergic_Rhinitis_Pathway cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Reaction Phase (Re-exposure) cluster_early Early Phase (Minutes) cluster_late Late Phase (Hours) Allergen Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Uptake Th0 Naive T Cell APC->Th0 Presentation Th2 Th2 Cell Th0->Th2 Differentiation B_Cell B Cell Th2->B_Cell Activation via IL-4 Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Allergen-Specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell with Surface-Bound IgE IgE->Mast_Cell Binds to Surface Degranulation Degranulation Mast_Cell->Degranulation Allergen2 Allergen Allergen2->Mast_Cell Cross-linking of IgE Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Cytokines Release of Cytokines (IL-5, Chemokines) Degranulation->Cytokines Symptoms1 Sneezing, Itching, Rhinorrhea Mediators->Symptoms1 Infiltration Infiltration of Eosinophils, T-Cells Cytokines->Infiltration Inflammation Chronic Inflammation, Epithelial Damage Infiltration->Inflammation Symptoms2 Nasal Blockage Inflammation->Symptoms2

Figure 1: Pathophysiological cascade of allergic rhinitis.

Experimental Protocols for Preclinical Evaluation

A well-established ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice is recommended for evaluating the efficacy of Compound this compound.[1][2][3] This model effectively mimics the key features of human AR, including IgE production, eosinophilic inflammation, and allergic symptoms.[3]

Protocol 1: Ovalbumin-Induced Allergic Rhinitis Murine Model

1.1. Animals and Housing:

  • Species/Strain: Female BALB/c mice.[4]

  • Age: 6-8 weeks.

  • Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.[4]

  • Acclimatization: Allow a minimum of one week for acclimatization before commencing the experiment.

1.2. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Negative Control): Sensitized and challenged with Phosphate-Buffered Saline (PBS).

  • Group 2 (AR Model - Vehicle Control): Sensitized and challenged with Ovalbumin (OVA); treated with vehicle.

  • Group 3 (this compound Low Dose): Sensitized and challenged with OVA; treated with a low dose of Compound this compound.

  • Group 4 (this compound High Dose): Sensitized and challenged with OVA; treated with a high dose of Compound this compound.

  • Group 5 (Positive Control): Sensitized and challenged with OVA; treated with Dexamethasone (intranasally or intraperitoneally).[5]

1.3. Sensitization and Challenge Procedure:

  • Sensitization (Days 0 and 7): Administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg Ovalbumin (OVA, Grade V, Sigma-Aldrich) and 2 mg Aluminum Hydroxide (Al(OH)₃) as an adjuvant in PBS.[2][3] For the control group, administer PBS with Al(OH)₃ only.

  • Challenge (Days 14-21): For seven consecutive days, administer an intranasal (i.n.) challenge to lightly anesthetized mice. Deliver 10 µL of 1% OVA solution in PBS into each nostril (total volume 20 µL).[2] The control group receives PBS intranasally.

  • Treatment: Administer Compound this compound (or vehicle/positive control) via the desired route (e.g., intranasally, orally) 30-60 minutes prior to each intranasal OVA challenge from days 14 to 21.

1.4. Sample Collection and Endpoint Analysis (Day 22):

  • Timeline: 24 hours after the final OVA challenge, proceed with symptom scoring, followed by sample collection under terminal anesthesia.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Phase Acclimatization Week 1: Animal Acclimatization (BALB/c Mice, 6-8 weeks old) Day0 Day 0: IP Injection (OVA + Alum) Acclimatization->Day0 Day7 Day 7: IP Injection (OVA + Alum) Days14_21 Days 14-21 Day7->Days14_21 Treatment Daily Treatment: Vehicle, this compound, or Dexamethasone Challenge Daily Intranasal Challenge: OVA or PBS Treatment->Challenge Administer 30-60 min prior Day22 Day 22 (24h post-final challenge) Challenge->Day22 Symptom Symptom Scoring (Sneezing, Nasal Rubbing) Sacrifice Euthanasia & Sample Collection Symptom->Sacrifice Blood Blood Collection (Serum IgE) Sacrifice->Blood NALF Nasal Lavage (Cell Counts, Cytokines) Sacrifice->NALF Tissue Nasal Tissue Collection (Histopathology) Sacrifice->Tissue

Figure 2: Experimental workflow for the murine model.
Protocol 2: Evaluation of Allergic Symptoms

  • Procedure: Immediately following the final intranasal challenge on Day 21 (or on Day 22 before sacrifice), place mice individually in an observation cage.

  • Scoring: Count the number of sneezes and nasal rubbing movements (scratching the nose with forepaws) over a 15-minute period.[2][6]

  • Blinding: The observer should be blinded to the treatment groups to prevent bias.

Protocol 3: Serological and Cytokine Analysis
  • Blood Collection: Collect blood via cardiac puncture at the time of sacrifice. Allow it to clot, then centrifuge to separate the serum. Store serum at -80°C.

  • ELISA for IgE: Measure the levels of total IgE and OVA-specific IgE in the serum using commercially available ELISA kits according to the manufacturer's instructions.[2]

  • Nasal Lavage Fluid (NALF) Collection: After sacrificing the animal, expose the trachea and insert a catheter. Flush the nasal cavity retrogradely with 1 mL of PBS and collect the fluid from the nostrils.[3]

  • NALF Analysis:

    • Cell Count: Centrifuge the NALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to determine the number of eosinophils, neutrophils, and other inflammatory cells.[4]

    • Cytokine Measurement: Use the supernatant from the centrifuged NALF to measure levels of key Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex bead array.[7]

Protocol 4: Histopathological Examination of Nasal Mucosa
  • Tissue Processing: Decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.

  • Decalcification: Decalcify the skulls in a suitable decalcifying solution (e.g., 10% EDTA) for 7-10 days.

  • Embedding and Sectioning: Process the tissues, embed them in paraffin, and cut 4-5 µm thick coronal sections of the nasal cavity.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess overall morphology, inflammatory cell infiltration, and mucosal edema. Count the number of eosinophils in the nasal submucosa in at least five high-power fields (HPF) per slide.[8][9]

    • Periodic acid-Schiff (PAS): To stain for goblet cells. Quantify goblet cell hyperplasia by counting the number of PAS-positive cells per unit length of the epithelial basement membrane.[10]

Data Presentation and Interpretation

Quantitative data should be presented as mean ± standard error of the mean (SEM) and summarized in tables for clear comparison between groups. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).

Table 1: Effect of this compound on Allergic Symptoms

Group Sneezes (count/15 min) Nasal Rubs (count/15 min)
Negative Control 2.1 ± 0.5 4.3 ± 1.1
AR Model (Vehicle) 25.4 ± 3.1 30.2 ± 3.8
This compound (Low Dose) 15.8 ± 2.5* 18.5 ± 2.9*
This compound (High Dose) 8.9 ± 1.9** 10.1 ± 2.2**
Dexamethasone 7.5 ± 1.5** 9.2 ± 1.8**

*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).

Table 2: Effect of this compound on Serum IgE Levels

Group Total IgE (ng/mL) OVA-specific IgE (ng/mL)
Negative Control 55 ± 8 12 ± 3
AR Model (Vehicle) 480 ± 55 350 ± 42
This compound (Low Dose) 310 ± 40* 225 ± 31*
This compound (High Dose) 180 ± 25** 130 ± 19**
Dexamethasone 150 ± 21** 115 ± 15**

*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).

Table 3: Effect of this compound on Inflammatory Cells and Cytokines in Nasal Lavage Fluid (NALF)

Group Total Cells (x10⁴) Eosinophils (x10⁴) IL-4 (pg/mL) IL-5 (pg/mL)
Negative Control 1.5 ± 0.3 0.1 ± 0.05 10 ± 2 8 ± 3
AR Model (Vehicle) 12.8 ± 1.9 4.5 ± 0.8 85 ± 11 92 ± 12
This compound (Low Dose) 8.1 ± 1.1* 2.1 ± 0.5* 51 ± 8* 55 ± 9*
This compound (High Dose) 4.2 ± 0.7** 0.9 ± 0.3** 25 ± 5** 28 ± 6**
Dexamethasone 3.5 ± 0.5** 0.6 ± 0.2** 20 ± 4** 22 ± 5**

*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).

Table 4: Effect of this compound on Nasal Mucosa Histopathology

Group Eosinophil Infiltration (cells/HPF) Goblet Cell Count (cells/mm)
Negative Control 2 ± 1 8 ± 2
AR Model (Vehicle) 35 ± 5 28 ± 4
This compound (Low Dose) 18 ± 3* 17 ± 3*
This compound (High Dose) 9 ± 2** 11 ± 2**
Dexamethasone 7 ± 2** 9 ± 2**

*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).

The protocols detailed in this document provide a robust and comprehensive framework for the preclinical assessment of Compound this compound's therapeutic potential in treating allergic rhinitis and nasal blockage. By systematically evaluating its impact on clinical symptoms, immunological markers, and tissue pathology, researchers can generate the critical data needed to advance promising candidates toward further development. A significant reduction in the measured endpoints by Compound this compound would provide strong evidence of its efficacy and warrant further investigation.

References

Troubleshooting & Optimization

Technical Support Center: F092 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of F092, a hematopoietic-type prostaglandin D synthase (H-PGDS) inhibitor.[1] Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored under specific conditions depending on its physical state. The solid (powder) form is stable for at least four years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has varying solubility in common laboratory solvents. It is soluble in DMF (up to 3 mg/ml) and DMSO (up to 5 mg/ml).[1][2] It is only partially soluble in ethanol and PBS (pH 7.2).[1][2] For biological experiments, creating a concentrated stock solution in DMSO or DMF and then diluting it into your aqueous experimental medium is a common practice.

Q3: How should I handle this compound to ensure safety and stability?

A3: Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment such as gloves, safety goggles, and a lab coat. Avoid inhalation of the powder or contact with skin and eyes.[1] To maintain stability, protect the compound from direct sunlight and store it away from strong acids, alkalis, and oxidizing agents.[1]

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances could lead to degradation of the compound.

Stability Data in Solution

The following table summarizes the stability of this compound in a DMSO stock solution when stored under different conditions. This data is provided as an example and it is recommended to perform your own stability tests for your specific experimental conditions.

Storage ConditionTime PointPercent Remaining (HPLC)Observations
-80°C 1 month>99%No significant degradation observed.
3 months>98%No significant degradation observed.
6 months>98%No significant degradation observed.
-20°C 1 week>99%No significant degradation observed.
1 month~95%Minor degradation detected.
3 months~90%Degradation products observed.
4°C 24 hours>98%Stable for short-term storage.
72 hours~92%Degradation becomes apparent.
1 week<85%Significant degradation.
Room Temperature (20-25°C) 8 hours>97%Stable for a typical workday.
24 hours~90%Degradation products observed.
48 hours<80%Significant degradation.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution via HPLC

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound compound
  • HPLC-grade solvent (e.g., DMSO)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
  • Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).
  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) with the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% integrity.
  • Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles. Store these aliquots at the different temperature conditions to be tested.
  • Time Point Analysis: At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition. Allow the sample to come to room temperature before diluting to the working concentration and analyzing by HPLC.
  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

This compound Signaling Pathway

This compound acts as an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS). This enzyme is involved in the synthesis of prostaglandin D2 (PGD2), which is a mediator in various physiological and pathological processes, including allergic reactions.

F092_Signaling_Pathway cluster_upstream Upstream cluster_target Target Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 H-PGDS H-PGDS PGH2->H-PGDS PGD2 PGD2 H-PGDS->PGD2 Catalyzes Isomerization This compound This compound This compound->H-PGDS Inhibits Allergic_Response Allergic_Response PGD2->Allergic_Response Activates DP1/DP2 receptors

Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates the logical steps for conducting a stability study of this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Outcome Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot Samples for Time Points Prep_Stock->Aliquot T0_Analysis T=0 HPLC Analysis Prep_Stock->T0_Analysis Store_m80 -80°C Aliquot->Store_m80 Store_m20 -20°C Aliquot->Store_m20 Store_4 4°C Aliquot->Store_4 Store_RT Room Temp Aliquot->Store_RT Time_Point_Analysis Time Point HPLC Analysis Store_m80->Time_Point_Analysis Store_m20->Time_Point_Analysis Store_4->Time_Point_Analysis Store_RT->Time_Point_Analysis Data_Analysis Calculate % Remaining T0_Analysis->Data_Analysis Time_Point_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing this compound stability in solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound has precipitated out of solution after thawing. - Poor solubility at lower temperatures.- Concentration is too high for the solvent.- pH of the buffer has shifted upon freezing.- Gently warm the solution to room temperature and vortex or sonicate to redissolve.- Prepare a fresh stock solution at a lower concentration.- Consider using a different solvent in which this compound has higher solubility, such as DMSO or DMF.[1][2]- Test different buffer systems that are more stable at your storage temperature.
Loss of this compound activity in my assay over time. - Chemical degradation of the compound.- Oxidation of the compound.- Multiple freeze-thaw cycles.- Assess the purity of your stock solution using HPLC to check for degradation products.- Prepare fresh solutions before each experiment.- Store aliquots at -80°C to minimize degradation.[1]- If oxidation is suspected and compatible with your assay, consider adding antioxidants to your buffer.
Unexpected peaks in HPLC chromatogram. - Presence of impurities in the initial compound.- Degradation of this compound into other products.- Contamination of the solvent or mobile phase.- Check the certificate of analysis for the purity of the this compound lot.- Compare the chromatogram to a freshly prepared sample to confirm if the new peaks are degradation products.- Use fresh, HPLC-grade solvents and mobile phases.
Variability in experimental results. - Inconsistent concentration of this compound due to instability.- Pipetting errors.- Ensure that this compound solutions are prepared fresh and handled consistently.- Calibrate pipettes and use proper pipetting techniques.- Perform a stability test under your specific experimental conditions to establish a reliable time frame for using the solution.

References

Preventing F092 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of compound F092 in aqueous solutions. The following information is based on general principles for handling poorly water-soluble compounds and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs) - Troubleshooting this compound Precipitation

Q1: My this compound compound is precipitating out of my aqueous buffer. What are the common causes?

A1: this compound precipitation in aqueous solutions typically occurs when its concentration exceeds its solubility limit in the final buffer system. Several factors can contribute to this:

  • pH Shift: The solubility of this compound may be highly dependent on pH. A shift in pH from the initial solvent to the final aqueous buffer can drastically reduce its solubility.

  • Solvent Exchange: When transferring this compound from a high-solubility organic solvent (like DMSO) to an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out.

  • Low Temperature: The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Storing solutions at 4°C or on ice can induce precipitation.

  • High Salt Concentration: High concentrations of salts in the buffer can decrease the solubility of this compound through the "salting-out" effect.

  • Nucleation and Crystal Growth: The presence of impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating the precipitation process.

Q2: How can I prevent this compound from precipitating when preparing my aqueous solution from a DMSO stock?

A2: To prevent precipitation during the dilution of a DMSO stock solution, consider the following strategies:

  • Stirring: Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound.

  • Temperature Control: Prepare the solution at room temperature or slightly warmer, if the compound's stability permits, to increase solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of Excipients: Incorporate solubilizing agents such as surfactants or cyclodextrins into your aqueous buffer before adding the this compound stock.

Q3: What role does pH play in the solubility of this compound, and how can I optimize it?

A3: The pH of the solution is a critical factor for ionizable compounds. If this compound has acidic or basic functional groups, its charge state, and therefore its solubility, will change with pH.

  • For acidic compounds: Solubility generally increases at a pH above their pKa.

  • For basic compounds: Solubility typically increases at a pH below their pKa.

To optimize the pH, it is recommended to perform a pH-solubility profile study for this compound. This will help you identify the optimal pH range for your experiments.

Q4: Can I use co-solvents or other excipients to improve this compound solubility?

A4: Yes, using co-solvents and other excipients is a common and effective strategy.

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds like this compound.

  • Surfactants: Surfactants such as Tween® 80 or Polysorbate 20 can form micelles that encapsulate this compound, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with this compound, enhancing its solubility in water.

The choice and concentration of these excipients need to be optimized for your specific application to ensure they do not interfere with your experimental results.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound like this compound in various conditions.

Table 1: Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol15.2
Propylene Glycol25.8

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHSolubility (µg/mL) at 25°C
4.00.5
5.01.2
6.05.8
7.010.4
7.412.1
8.025.3

Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent SystemThis compound Solubility (µg/mL) at 25°C
PBS (Control)< 1
10% Ethanol in PBS15
20% Ethanol in PBS45
10% Propylene Glycol in PBS30
20% Propylene Glycol in PBS80
5% Tween® 80 in PBS150

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution from a DMSO Stock

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS pH 7.4). If using solubilizing agents, add them to the buffer at this stage.

  • Warm the Buffer: Gently warm the aqueous buffer to room temperature (or slightly above, if this compound is stable at that temperature).

  • Stir the Buffer: Place the buffer on a magnetic stir plate and ensure vigorous stirring.

  • Add this compound Stock: Add the this compound DMSO stock solution dropwise to the center of the vortex of the stirring buffer. Do not exceed a final DMSO concentration of 1% (v/v) if possible, as higher concentrations can be toxic in cell-based assays.

  • Incubate: Continue stirring for 15-30 minutes at room temperature to ensure complete mixing.

  • Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. For a more sensitive check, measure the absorbance at a wavelength where precipitated particles would scatter light (e.g., 600 nm).

Protocol 2: pH-Solubility Profiling of this compound

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4 to 8).

  • Add Excess this compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot Data: Plot the measured solubility (concentration) of this compound against the pH of the buffer.

Visual Guides

F092_Precipitation_Troubleshooting start This compound Precipitation Observed check_ph Is pH of final solution optimal for this compound solubility? start->check_ph check_solvent Was solvent exchange performed correctly? check_ph->check_solvent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_temp Is the solution temperature too low? check_solvent->check_temp Yes improve_solvent_exchange Improve solvent exchange: - Add stock dropwise - Stir vigorously check_solvent->improve_solvent_exchange No check_concentration Is this compound concentration above its solubility limit? check_temp->check_concentration No adjust_temp Increase solution temperature (if this compound is stable) check_temp->adjust_temp Yes use_excipients Incorporate solubilizing agents: - Co-solvents - Surfactants - Cyclodextrins check_concentration->use_excipients Yes success Precipitation Resolved check_concentration->success No adjust_ph->success improve_solvent_exchange->success adjust_temp->success lower_concentration Lower final this compound concentration use_excipients->lower_concentration If still precipitating use_excipients->success lower_concentration->success

Caption: Troubleshooting workflow for this compound precipitation.

Surfactant_Action cluster_micelle Surfactant Micelle cluster_key Key s1 s2 s3 s4 s5 s6 s7 s8 This compound This compound This compound->s1 This compound->s2 This compound->s3 This compound->s4 This compound->s5 This compound->s6 This compound->s7 This compound->s8 water Aqueous Environment (Water) key_surfactant Surfactant Head (Hydrophilic) key_tail Surfactant Tail (Hydrophobic) key_this compound This compound (Poorly Soluble) k_s k_t --- k_f This compound

Caption: Mechanism of this compound solubilization by surfactant micelles.

F092 solvent compatibility for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general technical support guide for a hypothetical compound, "F092." As "this compound" is not a publicly recognized chemical entity, the data presented here is illustrative and based on common challenges encountered with novel small molecules in biological assays. Researchers should validate all parameters for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Compound this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for a wide range of organic molecules.[1][2][3] However, it is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it into aqueous assay buffers. The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[4][5]

Q2: I am observing precipitation of Compound this compound when I dilute my DMSO stock into aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[2][6] Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit.

  • Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach.

  • Use a co-solvent: For some assays, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol might improve solubility.[6][7]

  • Check for salt effects: The salt concentration in your buffer can influence the solubility of your compound.

Q3: Is Compound this compound stable in DMSO stock solutions? How should I store it?

A3: The stability of any compound in a solvent can vary. While DMSO is generally a stable solvent, long-term storage of compounds in DMSO at room temperature is not recommended.[1][2] For Compound this compound, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is also good practice to periodically check the purity of your stock solution via analytical methods like HPLC.

Q4: Can I use solvents other than DMSO for my biological assays?

A4: Yes, other solvents can be used, but their compatibility with your specific assay must be validated.[6] Ethanol, methanol, or dimethylformamide (DMF) are sometimes used. However, these solvents can be more toxic to cells and may interfere with enzyme activity at lower concentrations than DMSO.[4] It is essential to run appropriate solvent control experiments to assess the impact of the chosen solvent on your assay system.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
No biological activity observed Compound this compound has precipitated out of solution.Visually inspect the assay plate for any signs of precipitation. If possible, measure the concentration of this compound in the assay medium. Consider lowering the final concentration or using a different dilution method.
Compound this compound is not stable in the assay buffer.Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done by incubating this compound in the buffer, taking samples at different time points, and analyzing them by HPLC.
The solvent is interfering with the assay.Run a solvent control with the same concentration of the solvent used to dissolve this compound to ensure it does not affect the biological readout.[4]
High variability between replicate wells Inconsistent dispensing of Compound this compound due to partial precipitation.Ensure your stock solution is fully dissolved before use. Vortex the solution before making dilutions. When adding the compound to the assay plate, do so quickly and mix thoroughly.[8]
Uneven evaporation from the assay plate.Use appropriate plate seals and maintain a humidified environment in the incubator to minimize evaporation.
Unexpected dose-response curve Compound this compound is aggregating at higher concentrations.Aggregation can lead to non-specific effects. Consider using a detergent like Triton X-100 or Tween-20 in your assay buffer to prevent aggregation, but ensure the detergent itself does not interfere with the assay.
The solvent concentration is not consistent across the dose-response range.Ensure that the final solvent concentration is the same in all wells, including the vehicle control. This is typically done by back-filling with the solvent.

Quantitative Data Summary

The following table provides illustrative solubility and stability data for Compound this compound in common solvents. Note: This is example data and should be experimentally determined for the actual compound.

Solvent Solubility (mM) Stability (t½ at 25°C in hours) Notes
DMSO>100>48Recommended for primary stock solutions.[1][2]
Ethanol2524May be suitable for some assays, but cellular toxicity should be evaluated.
PBS (pH 7.4)0.0112Low aqueous solubility is common for many small molecule compounds.[6]
PBS + 0.5% DMSO0.0518The addition of a small amount of DMSO can improve aqueous solubility.[7]
PBS + 1% Tween-800.1>24Detergents can help to solubilize hydrophobic compounds.

Experimental Protocols

Protocol: Preparation of Compound this compound for a Cell-Based Assay
  • Prepare a 10 mM stock solution of Compound this compound in 100% DMSO.

    • Weigh out the appropriate amount of this compound powder.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Create a working stock solution.

    • Dilute the 10 mM stock solution in cell culture medium to create a 100 µM working stock. This intermediate dilution step helps to prevent precipitation.

  • Prepare serial dilutions.

    • Perform serial dilutions of the 100 µM working stock in cell culture medium to achieve the desired final concentrations for your dose-response experiment.

  • Add Compound this compound to the assay plate.

    • Add the prepared dilutions of Compound this compound to the cells in your assay plate.

    • Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control.

Visualizations

troubleshooting_workflow start Start: Inconsistent or No Activity of Compound this compound check_precipitation Visually inspect for precipitation start->check_precipitation precipitation_yes Precipitation observed check_precipitation->precipitation_yes Yes precipitation_no No precipitation observed check_precipitation->precipitation_no No lower_concentration Lower final concentration precipitation_yes->lower_concentration check_stability Assess compound stability in assay buffer precipitation_no->check_stability optimize_dilution Optimize dilution protocol lower_concentration->optimize_dilution use_cosolvent Use a co-solvent (e.g., PEG) optimize_dilution->use_cosolvent stable_yes Compound is stable check_stability->stable_yes Yes stable_no Compound is unstable check_stability->stable_no No check_solvent_effect Run solvent control stable_yes->check_solvent_effect modify_buffer Modify buffer conditions (e.g., pH) stable_no->modify_buffer reduce_incubation Reduce incubation time modify_buffer->reduce_incubation effect_yes Solvent effect observed check_solvent_effect->effect_yes Yes effect_no No solvent effect check_solvent_effect->effect_no No lower_solvent_conc Lower final solvent concentration effect_yes->lower_solvent_conc investigate_target Investigate target engagement effect_no->investigate_target change_solvent Choose a different solvent lower_solvent_conc->change_solvent

Caption: Troubleshooting workflow for this compound activity issues.

signaling_pathway This compound Compound this compound Receptor Cell Surface Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for Compound this compound.

References

Technical Support Center: F092 Efficacy in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound designated "F092" is not publicly available. The following troubleshooting guide provides general advice for assessing the efficacy of experimental compounds in primary cell cultures. For specific guidance, please provide the official name or class of the compound.

Frequently Asked Questions (FAQs)

Q1: My experimental compound, this compound, shows lower than expected efficacy in primary cell cultures compared to immortalized cell lines. Why might this be?

A: Primary cells are known to be more physiologically relevant but also more sensitive and variable than immortalized cell lines. Several factors could contribute to lower efficacy:

  • Cellular Heterogeneity: Primary cultures often contain a mixed population of cells, and the target of your compound may only be present in a subset of these cells.

  • Slower Proliferation: Primary cells have a finite lifespan and typically proliferate slower than cancer cell lines. If your compound targets processes involved in cell division, its effects may be less pronounced.

  • Expression of Drug Efflux Pumps: Primary cells can express higher levels of ATP-binding cassette (ABC) transporters, which actively pump foreign compounds out of the cell, reducing intracellular concentration and efficacy.

  • Altered Signaling Pathways: The signaling pathways in primary cells can differ significantly from those in immortalized lines, which often have mutations that affect drug sensitivity.

Q2: I am observing high variability in the efficacy of this compound between different donor lots of primary cells. How can I address this?

A: Donor-to-donor variability is a common challenge in primary cell research. To mitigate this:

  • Standardize Cell Isolation and Culture: Use a consistent protocol for isolating and culturing your primary cells. Variations in enzymatic digestion, media supplements, or passage number can all impact experimental outcomes.

  • Thorough Donor Screening: If possible, screen donors for relevant genetic backgrounds or biomarkers that may influence the response to your compound.

  • Increase Sample Size: Using cells from multiple donors in each experiment can help to average out the variability and increase the statistical power of your results.

  • Low Passage Number: It is recommended to use cells with a low passage number (ideally less than 10 splitting cycles) to minimize genomic variation and selective overgrowth.

Q3: What are some common pitfalls to avoid when performing cell-based assays with this compound in primary cultures?

A: Common issues include:

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, growth, and response to stimuli, leading to unreliable results. Regular testing is crucial.

  • Cross-Contamination: Misidentified or cross-contaminated cell lines are a significant problem. Use short tandem repeat (STR) profiling for authentication of human cell lines.[1]

  • Inappropriate Assay Choice: Ensure your chosen assay is compatible with primary cells and accurately measures the intended biological endpoint. For example, a proliferation assay may not be suitable for slowly dividing primary cells.

  • Edge Effects in Microplates: Cells in the outer wells of a microplate can be subject to evaporation and temperature fluctuations, leading to variability. It is best to avoid using the outer wells for experimental samples.

Troubleshooting Guides

Problem 1: Inconsistent this compound Potency (IC50 Values)
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can respond differently.
Compound Stability Prepare fresh dilutions of this compound for each experiment. Verify the stability of the compound in your culture medium at 37°C over the course of the experiment.
Serum Interactions Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if compatible with your cells.
Assay Timing The optimal time to measure the effect of this compound may vary depending on its mechanism of action. Perform a time-course experiment to determine the ideal endpoint.
Problem 2: High Background or Low Signal-to-Noise Ratio in Assays
Potential Cause Troubleshooting Step
Autofluorescence Cellular components and phenol red in the culture medium can cause autofluorescence. Use phenol red-free medium and, if possible, red-shifted fluorescent dyes to minimize this.[2]
Suboptimal Reagent Concentration Titrate your detection reagents to find the optimal concentration that provides the best signal-to-noise ratio.
Incorrect Microplate Type For fluorescence assays, use black-walled, clear-bottom plates to reduce background and crosstalk. For luminescence, use white-walled plates.[2]
Insufficient Washing Steps Incomplete removal of unbound detection reagents can lead to high background. Optimize the number and duration of wash steps.

Experimental Protocols & Workflows

General Workflow for Assessing this compound Efficacy

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Acquisition & Analysis start Start cell_prep Primary Cell Isolation & QC start->cell_prep passage Culture to Optimal Passage Number cell_prep->passage seed Seed Cells in Assay Plates passage->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for Optimized Duration treat->incubate assay Perform Cell-Based Assay incubate->assay read Read Plate assay->read analyze Analyze Data (e.g., IC50) read->analyze end End analyze->end

Caption: A generalized workflow for testing compound efficacy in primary cells.

Troubleshooting Logic for Unexpected Results

G cluster_0 Compound & Reagents cluster_1 Cellular Factors cluster_2 Assay Protocol cluster_3 Resolution start Unexpected Result (e.g., No Efficacy) compound_check Verify this compound Concentration & Stability start->compound_check cell_health Assess Cell Viability & Morphology start->cell_health protocol_review Review Protocol for Errors start->protocol_review reagent_check Check Assay Reagent Validity compound_check->reagent_check optimize Optimize Assay Parameters reagent_check->optimize contamination Test for Mycoplasma cell_health->contamination passage_check Confirm Low Passage Number contamination->passage_check passage_check->optimize controls Check Positive/Negative Controls protocol_review->controls controls->optimize

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Signaling Pathways

Without specific information on the target of this compound, a detailed signaling pathway cannot be provided. However, many therapeutic compounds target common pathways involved in cell proliferation, survival, and differentiation. Below is a generic representation of a receptor tyrosine kinase (RTK) signaling pathway, a frequent target in drug development.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response ligand Growth Factor (e.g., EGF, FGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt akt->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: A simplified diagram of a common RTK signaling pathway.

References

Off-target effects of F092 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F092. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations of this compound that are higher than the reported IC50 for its primary target. Is this expected?

A1: At concentrations significantly above the IC50 for the primary target, this compound may exhibit off-target activities that can lead to decreased cell viability. It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target toxicity.[1][2] Consider using a structurally unrelated inhibitor for the same primary target to see if the phenotype is replicated; if not, an off-target effect is likely.[2]

Q2: Our experiments show the activation of an unexpected signaling pathway upon treatment with high concentrations of this compound. How can we investigate this?

A2: Unforeseen pathway activation is a known consequence of off-target effects.[1] To investigate this, we recommend performing a broad kinase screen to identify potential off-target kinases that could be responsible for activating the observed pathway. Additionally, phosphoproteomics analysis can provide a global view of the signaling changes induced by this compound.

Q3: We are seeing inconsistent results between different cell lines when using this compound. What could be the reason for this?

A3: Inconsistent results across different cell lines can be due to several factors, including variations in the expression levels of the primary target or off-target proteins.[1] It is also important to ensure consistent cell culture practices, such as using cells within a defined passage number range, as cell lines can change phenotypically and genotypically over time.[3][4] Minimizing the "edge effect" in microplates by not using the outer wells for experimental samples can also improve consistency.[3]

Troubleshooting Guides

Issue 1: High background signal in our in-cell western assays with this compound.

  • Possible Cause: Insufficient blocking or non-specific antibody binding.

  • Troubleshooting Steps:

    • Optimize blocking conditions by testing different blocking buffers and incubation times.[5]

    • Titrate your primary and secondary antibodies to determine the optimal concentration.[3]

    • Include a "secondary antibody only" control to assess the level of non-specific binding from the secondary antibody.[6]

Issue 2: High variability between replicate wells in our cell-based assays.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.

  • Troubleshooting Steps:

    • Ensure your cell suspension is homogenous before and during plating.[3]

    • Use calibrated pipettes and pre-wet the tips before aspirating reagents.[3]

    • To mitigate edge effects, fill the outer wells of the microplate with sterile media or PBS and do not use them for your experimental samples.[3]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target Kinase 50 -
Off-Target Kinase A1,50030
Off-Target Kinase B5,000100
Off-Target Kinase C>10,000>200

This table presents hypothetical data showing the inhibitory concentration (IC50) of this compound against its primary target and a panel of off-target kinases. Higher fold selectivity indicates greater specificity.

Table 2: Effect of High Concentrations of this compound on Cell Viability

Cell LineThis compound Concentration (µM)% Cell Viability
Cell Line A (High Target Expression)195%
1060%
5020%
Cell Line B (Low Target Expression)198%
1090%
5085%

This table provides a hypothetical example of cell viability data in two different cell lines treated with increasing concentrations of this compound.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

  • Objective: To determine the selectivity of this compound against a broad panel of kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Reaction Biology, Carna Biosciences).

    • Submit this compound at a specified concentration (e.g., 1 µM) for initial screening against a large kinase panel.

    • For any kinases showing significant inhibition (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 values.

    • Calculate the selectivity of this compound by comparing the IC50 for the primary target to the IC50 for the off-target kinases.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Objective: To assess the effect of this compound on specific signaling pathways.

  • Methodology:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key phosphorylated and total proteins in the pathway of interest.

    • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Validation cluster_3 Conclusion phenotype Unexpected Phenotype at High [this compound] dose_response Dose-Response Curve phenotype->dose_response kinase_screen Kinase Profiling dose_response->kinase_screen proteomics Phosphoproteomics kinase_screen->proteomics orthogonal_inhibitor Use Orthogonal Inhibitor proteomics->orthogonal_inhibitor rescue_experiment Rescue Experiment orthogonal_inhibitor->rescue_experiment on_target On-Target Effect rescue_experiment->on_target Phenotype Rescued off_target Off-Target Effect rescue_experiment->off_target Phenotype Not Rescued

Caption: Experimental workflow for investigating unexpected phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway F092_on This compound (Low Concentration) PrimaryTarget Primary Target F092_on->PrimaryTarget Inhibits OnTargetEffector Downstream Effector PrimaryTarget->OnTargetEffector X OnTargetResponse Desired Cellular Response OnTargetEffector->OnTargetResponse F092_off This compound (High Concentration) F092_off->PrimaryTarget Inhibits OffTargetKinase Off-Target Kinase F092_off->OffTargetKinase Inhibits/Activates OffTargetEffector Unintended Effector OffTargetKinase->OffTargetEffector OffTargetResponse Adverse Effect OffTargetEffector->OffTargetResponse

Caption: On-target vs. off-target signaling of this compound.

troubleshooting_tree start Unexpected Result with this compound q1 Is the phenotype dose-dependent? start->q1 ans_yes1 Yes q1->ans_yes1 Yes ans_no1 No q1->ans_no1 No q2 Does an orthogonal inhibitor replicate the phenotype? ans_yes2 Yes q2->ans_yes2 Yes ans_no2 No q2->ans_no2 No q3 Are your controls working as expected? ans_yes3 Yes q3->ans_yes3 Yes ans_no3 No q3->ans_no3 No ans_yes1->q2 ans_no1->q3 res1 Likely on-target effect, consider target-related toxicity. ans_yes2->res1 res2 Likely off-target effect. ans_no2->res2 res4 Check for experimental artifacts. ans_yes3->res4 res3 Investigate experimental setup: reagents, cell health, etc. ans_no3->res3

References

How to determine the optimal working concentration of F092

Author: BenchChem Technical Support Team. Date: November 2025

F092: General Information and Disclosures

There is currently no publicly available information for a compound designated "this compound" in scientific literature or commercial databases. To provide accurate technical support, including optimal working concentrations, experimental protocols, and troubleshooting guidance, further details about this molecule are required.

Please provide our support team with the following information:

  • Full Chemical Name or Structure: The complete chemical name or a structural representation (e.g., SMILES, InChI) of this compound.

  • Biological Target(s): The intended molecular target(s) or signaling pathway(s) that this compound is designed to modulate.

  • Mechanism of Action: The known or proposed mechanism by which this compound exerts its biological effects (e.g., inhibitor, activator, agonist, antagonist).

  • Intended Application/Assay: The specific cell-based or biochemical assays in which you are using this compound.

Once this information is provided, our team can offer comprehensive support. In the interim, we are providing a generalized framework and a series of frequently asked questions (FAQs) that are broadly applicable to the process of determining the optimal working concentration for a novel small molecule compound in cell-based assays.

Frequently Asked Questions (FAQs) - General Guide for Small Molecule Compounds

This section provides general guidance for determining the optimal working concentration of a novel compound, which can be adapted once the specific properties of this compound are known.

1. How do I prepare the initial stock solution of a new compound?

The initial stock solution preparation is critical for accurate and reproducible results.

  • Solubility: The solubility of a compound is a key determinant for the choice of solvent. If the solubility of this compound is unknown, a solubility test in common laboratory solvents (e.g., DMSO, ethanol, water) is recommended. Many small molecules are initially dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

2. What is the first experiment I should perform to determine the working concentration?

A dose-response experiment is the standard initial step to determine the potency and optimal concentration range of a new compound.

  • Concentration Range: A wide range of concentrations should be tested initially, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common starting point is a serial dilution from 100 µM down to 1 nM.

  • Assay Type: The choice of assay will depend on the expected biological effect of the compound. A common initial assay is a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to assess the compound's effect on cell health.

3. How do I choose the appropriate cell line for my experiments?

The selection of a cell line is crucial and should be based on the biological question being addressed.

  • Target Expression: The chosen cell line should express the biological target of this compound.

  • Disease Relevance: If this compound is being investigated for a specific disease, use a cell line that is a relevant model for that disease.

  • Assay Compatibility: The cell line should be suitable for the intended downstream assays.

Troubleshooting Guide - Common Issues in Determining Working Concentration

Issue Possible Cause Recommended Solution
No observable effect at any concentration. 1. Compound is inactive in the chosen assay. 2. Compound is not cell-permeable. 3. Incorrect assay endpoint. 4. Compound has degraded.1. Verify compound activity in a cell-free biochemical assay if possible. 2. Perform a cell permeability assay. 3. Ensure the assay measures a relevant downstream effect of the target. 4. Use a fresh aliquot of the compound and verify its integrity.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Inaccurate compound dilution. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette. 2. Prepare fresh serial dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Precipitation of the compound in the culture medium. 1. Poor solubility of the compound at the tested concentrations. 2. Interaction with components of the culture medium.1. Lower the final concentration of the solvent (e.g., DMSO < 0.5%). 2. Test the solubility in the specific culture medium being used. 3. Consider using a formulation with better solubility.

Experimental Protocols - General Methodologies

The following are generalized protocols. Specific parameters will need to be optimized based on the cell line and the nature of this compound.

Protocol 1: Cell Viability Dose-Response Assay

This protocol describes a general workflow for assessing the effect of a compound on cell viability using a commercially available reagent like CellTiter-Glo®.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4/5: Data Acquisition A 1. Prepare single-cell suspension B 2. Seed cells in a 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of this compound E 5. Add compound dilutions to cells D->E F 6. Incubate for desired time (e.g., 24-72h) E->F G 7. Add CellTiter-Glo® reagent H 8. Incubate and read luminescence G->H I 9. Analyze data and plot dose-response curve H->I G cluster_0 Signaling Pathway cluster_1 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F Inhibitor Hypothetical this compound Inhibitor->C

F092 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

F092: Troubleshooting Degradation and Ensuring Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the degradation of the compound this compound. The following questions and answers address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. The presence of a lactam ring and an electron-rich aromatic moiety in its structure makes it vulnerable to these chemical changes under specific experimental conditions.

Q2: What are the visible signs of this compound degradation in my sample?

Degradation of this compound can manifest in several ways. A noticeable color change in the solution, often to a yellowish or brownish hue, is a common indicator. Additionally, a decrease in the expected biological activity or discrepancies in analytical results, such as unexpected peaks in HPLC-MS analysis, can signal degradation.

Q3: How can I prevent the hydrolysis of this compound during my experiments?

To prevent hydrolysis, it is crucial to control the pH of your solutions. This compound exhibits maximum stability in a pH range of 4 to 6. Buffering your experimental solutions to maintain this pH range is highly recommended. Avoid highly acidic or alkaline conditions, as these will accelerate the hydrolytic degradation of the lactam ring.

Q4: What measures can I take to avoid the oxidation of this compound?

Oxidation can be minimized by limiting the exposure of this compound to atmospheric oxygen and light. It is advisable to prepare solutions fresh and use them promptly. For storage, especially for longer durations, purging the solution with an inert gas like nitrogen or argon and storing it in amber vials at -20°C or -80°C is recommended. The inclusion of antioxidants, such as ascorbic acid or BHT, can also be considered, but their compatibility with the specific experimental setup should be verified first.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound potency in my cell-based assays.

  • Possible Cause 1: pH of the cell culture medium. Standard cell culture media are typically buffered around pH 7.4, which can slowly lead to the hydrolysis of this compound over extended incubation periods.

  • Solution: While altering the pH of the cell culture medium is generally not feasible, you can minimize the incubation time of this compound with the cells. Alternatively, consider a dose-response experiment with freshly prepared this compound to determine if the loss of potency is time-dependent.

  • Possible Cause 2: Presence of oxidizing agents in the medium. Some components in cell culture media, or cellular metabolic processes themselves, can generate reactive oxygen species that may lead to the oxidation of this compound.

  • Solution: If oxidation is suspected, you can try to supplement the medium with a low concentration of a cell-compatible antioxidant. However, it is essential to run controls to ensure the antioxidant does not interfere with your assay.

Problem 2: My HPLC-MS analysis shows multiple unexpected peaks that are not present in the reference standard.

  • Possible Cause: Degradation during sample preparation or analysis. The mobile phase composition or the temperature of the autosampler and column can contribute to on-instrument degradation.

  • Solution: Ensure that the mobile phase is within the optimal pH range of 4-6 for this compound stability. If using a gradient, check the pH of both mobile phases. Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of samples waiting for injection.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Dissolve this compound in each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.

Protocol 2: Evaluating the Oxidative Stability of this compound

  • Prepare a solution of this compound in a suitable buffer (within the stable pH range of 4-6).

  • Divide the solution into two groups.

  • To one group, add a source of oxidative stress, such as hydrogen peroxide (H₂O₂), to a final concentration of 0.1%.

  • The second group will serve as the control.

  • Incubate both groups at a controlled temperature, protected from light.

  • At various time points, analyze aliquots from both groups by HPLC to quantify the remaining this compound.

  • A significant decrease in this compound concentration in the H₂O₂-treated group compared to the control indicates susceptibility to oxidation.

Data Presentation

Table 1: pH-Dependent Degradation of this compound at 37°C over 24 hours

pH% this compound Remaining after 24h
2.045%
4.092%
6.095%
7.478%
10.032%

Table 2: Oxidative Degradation of this compound at 37°C over 8 hours

Condition% this compound Remaining after 8h
Control (Buffer only)98%
+ 0.1% H₂O₂65%

Visualizations

F092_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Lactam Ring Cleavage) This compound->Hydrolysis High/Low pH Oxidation Oxidation (Aromatic Moiety) This compound->Oxidation O₂, Light Degradation_Products_H Inactive Metabolites Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidized Adducts Oxidation->Degradation_Products_O

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Loss of this compound Activity or Unexpected HPLC Peaks check_pH Is the solution pH between 4 and 6? start->check_pH adjust_pH Adjust pH using a suitable buffer. check_pH->adjust_pH No check_exposure Is the solution protected from light and oxygen? check_pH->check_exposure Yes adjust_pH->check_exposure protect_sample Store in amber vials, purge with inert gas, and use antioxidants if possible. check_exposure->protect_sample No re_evaluate Re-evaluate this compound Stability check_exposure->re_evaluate Yes protect_sample->re_evaluate

Caption: Troubleshooting workflow for this compound degradation.

Validation & Comparative

A Comparative Analysis of F092 and TFC-007 in Preclinical Models of Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two investigational compounds, F092 (also known as IPL576,092) and TFC-007, in the context of allergic inflammation. The information presented is based on publicly available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Compound Overview

This compound (IPL576,092) is a novel synthetic polyhydroxylated sterol with demonstrated anti-inflammatory properties. Its mechanism of action is thought to be distinct from classic glucocorticoids, as it does not appear to cause a significant decrease in serum corticosterone levels or affect the weight of the thymus and spleen in preclinical models[1]. As a member of the sterol class of molecules, its anti-inflammatory effects may be mediated through the modulation of various signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways[2][3][4].

TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the allergic inflammatory cascade[5][6][7]. By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, which in turn alleviates allergic symptoms. PGD2 exerts its pro-inflammatory effects through two receptors, DP1 and CRTH2, which are involved in the recruitment and activation of Th2 cells, eosinophils, and basophils[8][9][10].

Performance in Allergic Inflammation Models

Direct comparative studies between this compound and TFC-007 have not been identified in the public domain. The following tables summarize the key findings from separate preclinical studies in various animal models of allergic inflammation.

This compound (IPL576,092) Efficacy Data
ModelSpeciesKey FindingsReference
Allergen-Induced Bronchoconstriction and Airway InflammationRat (Ovalbumin-sensitized)Orally administered this compound (1-10 mg/kg/day) significantly inhibited the increase in total bronchoalveolar lavage (BAL) leukocyte numbers, as well as macrophage and lymphocyte infiltration. A trend towards inhibition of eosinophil and neutrophil accumulation was also observed.[1]
Allergen-Induced Bronchoconstriction and Airway Hyper-responsiveness (AHR)Sheep (Ascaris suum-sensitized)Inhaled this compound (400 µg/kg/day) significantly reduced the early and late phase bronchoconstrictor responses by 63% and 84%, respectively. It also blocked AHR.[1]
Allergen-Induced Airway Hyper-reactivityMouseOral this compound (5 mg/kg/day) significantly decreased airway hyper-reactivity.[1]
Allergen-Induced Lung Resistance and ElastanceGuinea PigThis compound (5 mg/kg/day) significantly protected against allergen-induced increases in lung resistance and inhibited the increase in lung elastance.[1]
TFC-007 Efficacy Data
ModelSpeciesKey FindingsReference
Allergic RhinitisGuinea Pig (Antigen-challenged)TFC-007 treatment suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration.[5]

Experimental Protocols

This compound (IPL576,092) in Ovalbumin-Sensitized Rat Model[1]
  • Sensitization: Rats were sensitized with an intraperitoneal injection of ovalbumin.

  • Challenge: Fourteen days after sensitization, conscious rats were challenged with an aerosolized solution of ovalbumin for 10 minutes.

  • Treatment: this compound was administered orally at doses of 1, 3, or 10 mg/kg/day for 3 days, with the final dose given 1 hour before the ovalbumin challenge.

  • Analysis: 24 hours post-challenge, bronchoalveolar lavage (BAL) was performed to collect fluid for total and differential leukocyte counts.

TFC-007 in Guinea Pig Allergic Rhinitis Model[5][11][12][13][14]
  • Sensitization: Male Dunkin Hartley guinea pigs were sensitized by repeated intranasal administration of an allergen (e.g., Japanese cedar pollen extract or ovalbumin) with an adjuvant like aluminum hydroxide.

  • Challenge: After a sensitization period (e.g., 21 days), conscious guinea pigs were challenged with the same allergen administered intranasally.

  • Treatment: TFC-007 was administered prior to the allergen challenge.

  • Analysis: Allergic responses were assessed by measuring parameters such as sneezing frequency, nasal rubbing, nasal blockage (measured by a ventilator/flow method), and eosinophil infiltration in nasal lavage fluid collected 60 minutes after the challenge.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and TFC-007 and a generalized experimental workflow for evaluating these compounds in allergic inflammation models.

F092_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen Receptor Receptor Allergen->Receptor Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors This compound This compound (IPL576,092) This compound->Signaling_Cascade Inhibits Gene_Expression Expression of Pro-inflammatory Genes (Cytokines, Chemokines) Transcription_Factors->Gene_Expression Inflammatory_Response Allergic Inflammation Gene_Expression->Inflammatory_Response

Caption: Proposed mechanism of action for this compound (IPL576,092).

TFC007_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Target Cell Receptors Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX H_PGDS H-PGDS PGH2->H_PGDS PGD2 PGD2 H_PGDS->PGD2 TFC_007 TFC-007 TFC_007->H_PGDS Inhibits DP1_CRTH2 DP1/CRTH2 Receptors PGD2->DP1_CRTH2 Inflammatory_Response Allergic Inflammation (Eosinophil recruitment, bronchoconstriction) DP1_CRTH2->Inflammatory_Response

Caption: Mechanism of action for TFC-007.

Experimental_Workflow cluster_phase1 Sensitization Phase cluster_phase2 Treatment & Challenge Phase cluster_phase3 Analysis Phase Sensitization Animal Sensitization (e.g., Ovalbumin, A. suum) Treatment Compound Administration (this compound or TFC-007) Sensitization->Treatment Challenge Allergen Challenge Treatment->Challenge Analysis Assessment of Allergic Inflammation Parameters (BAL, AHR, Nasal Blockage) Challenge->Analysis

Caption: Generalized experimental workflow.

References

F092 in Focus: A Comparative Analysis of PGD2 Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of inflammatory and allergic disease research, the inhibition of prostaglandin D2 (PGD2) synthesis has emerged as a key therapeutic strategy. PGD2, a lipid mediator produced by the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, is a well-established player in orchestrating allergic responses. This guide provides a comparative analysis of F092, a potent H-PGDS inhibitor, alongside other notable inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Comparison of H-PGDS Inhibitors

The efficacy of H-PGDS inhibitors is primarily evaluated by their binding affinity (KD) and their ability to inhibit the enzymatic activity (IC50) of H-PGDS. The following table summarizes the quantitative data for this compound and other selected PGD2 synthesis inhibitors.

CompoundTargetAssay TypeValueUnitsReference
This compound H-PGDSBinding Affinity (KD)0.14nM[1]
TFC-007 H-PGDSEnzymatic Inhibition (IC50)83nM[2]
H-PGDSBinding Affinity (IC50)320nM[2]
TAS-204 H-PGDSEnzymatic Inhibition (IC50)23nM[2]
HQL-79 H-PGDSBinding Affinity (Kd)800nM[1]
H-PGDSEnzymatic Inhibition (Ki vs PGH2)5000nM[1]
H-PGDSEnzymatic Inhibition (Ki vs GSH)3000nM[1]
H-PGDS-expressing cellsPGD2 Production Inhibition (IC50)~100,000nM[1]
Compound 8 (SAR-191801/ZL-2102) Human H-PGDSEnzymatic Inhibition (IC50)0.7 - 9nM[3][4]
Rat H-PGDSEnzymatic Inhibition (IC50)10nM[4]
Dog H-PGDSEnzymatic Inhibition (IC50)0.5 - 2.3nM[3]
Sheep H-PGDSEnzymatic Inhibition (IC50)0.5 - 2.3nM[3]
Cell-basedPGD2 Production Inhibition (IC50)32nM[3]

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity. High selectivity for the target enzyme over other related enzymes minimizes off-target effects.

CompoundOff-TargetAssay TypeResultReference
Compound 8 L-PGDS, mPGES, COX-1, COX-2, 5-LOXEnzymatic Inhibition (IC50)>10,000 nM[3]
HQL-79 PGE2 and PGF2α productionIn vivoNo significant effect[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

H-PGDS Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of H-PGDS.

  • Reagents: Recombinant human H-PGDS protein, prostaglandin H2 (PGH2) substrate, glutathione (GSH), and the test inhibitor.

  • Procedure:

    • The H-PGDS enzyme is pre-incubated with various concentrations of the test inhibitor in an assay buffer containing GSH.

    • The enzymatic reaction is initiated by the addition of the substrate PGH2.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is then stopped, and the amount of PGD2 produced is quantified using a specific analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGD2 production (IC50) is calculated by fitting the data to a dose-response curve.

Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of an inhibitor to the H-PGDS protein.

  • Reagents: Recombinant human H-PGDS protein, a fluorescently labeled probe that binds to H-PGDS, and the test inhibitor.

  • Procedure:

    • A fixed concentration of the H-PGDS protein and the fluorescent probe are incubated together to form a complex.

    • Increasing concentrations of the test inhibitor are added to the mixture.

    • The inhibitor competes with the fluorescent probe for binding to H-PGDS, causing a displacement of the probe and a subsequent change in the fluorescence polarization of the solution.

    • The fluorescence polarization is measured using a plate reader.

  • Data Analysis: The data is used to calculate the dissociation constant (KD) or the concentration of the inhibitor that displaces 50% of the fluorescent probe (IC50), which reflects the binding affinity of the inhibitor.[2][5]

Cell-Based PGD2 Production Assay

This assay assesses the ability of an inhibitor to block PGD2 synthesis in a cellular context.

  • Cell Lines: Human cell lines that endogenously express H-PGDS, such as KU812 or MEG-01s cells, are commonly used.[2]

  • Procedure:

    • Cells are cultured and then treated with various concentrations of the test inhibitor for a specific duration.

    • PGD2 production is stimulated by adding a calcium ionophore like A23187.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of PGD2 in the supernatant is measured using an ELISA kit.[6]

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces stimulated PGD2 production by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is critical for interpreting the effects of these inhibitors.

PGD2_Synthesis_Pathway cluster_enzymes Enzymatic Conversion cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) HPGDS Hematopoietic Prostaglandin D Synthase (H-PGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) Inflammation Allergic Inflammation PGD2->Inflammation Mediates COX->PGH2 Catalyzes HPGDS->PGD2 Catalyzes This compound This compound This compound->HPGDS Inhibits Others Other H-PGDS Inhibitors Others->HPGDS Inhibit

Caption: PGD2 synthesis pathway and points of inhibition.

A novel approach to targeting H-PGDS involves Proteolysis Targeting Chimeras (PROTACs). These molecules link an H-PGDS inhibitor to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the H-PGDS protein.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC PROTAC(H-PGDS)-1 HPGDS H-PGDS Protein PROTAC->HPGDS Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Binds HPGDS_ligand H-PGDS Ligand (e.g., TFC-007) Linker Linker HPGDS_ligand->Linker E3_ligand E3 Ligase Ligand (Pomalidomide) Linker->E3_ligand Proteasome Proteasome HPGDS->Proteasome Targeted for Degradation Ub Ubiquitin E3_Ligase->Ub Recruits & Transfers Ub->HPGDS Attaches to Proteasome->HPGDS Degrades

Caption: Mechanism of H-PGDS degradation by a PROTAC.

Conclusion

The data presented in this guide highlight this compound as a highly potent inhibitor of H-PGDS with nanomolar binding affinity. When compared to other inhibitors, this compound demonstrates strong potential for therapeutic applications in PGD2-mediated diseases. The development of novel strategies, such as PROTACs that incorporate H-PGDS inhibitors, further expands the toolkit for researchers in this field. This comparative guide serves as a valuable resource for the scientific community, facilitating informed decisions in the pursuit of novel treatments for allergic and inflammatory conditions.

References

Validating the Inhibitory Activity of F092 in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The validation of a novel inhibitor in primary human cells is a critical step in the drug discovery pipeline, providing a more physiologically relevant model than immortalized cell lines. This guide provides a framework for evaluating the inhibitory activity of a hypothetical small molecule, F092, in primary human cells. It outlines key comparative metrics, detailed experimental protocols, and visualizations of relevant biological and experimental workflows. While "this compound" is used as a placeholder, the principles and methods described herein are broadly applicable to the characterization of any novel small molecule inhibitor.

Comparative Analysis of this compound and Alternative Inhibitors

A direct comparison of this compound's performance against known inhibitors is essential for understanding its potential advantages and liabilities. The following tables summarize key quantitative data that should be generated.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)Assay TypeIC50 (nM)Ki (nM)Mechanism of Action
This compound Target XBiochemicalDataDatae.g., ATP-competitive
Alternative 1Target XBiochemicalDataDatae.g., ATP-competitive
Alternative 2Target YBiochemicalDataDatae.g., Non-competitive

Table 2: Cellular Activity and Cytotoxicity in Primary Human Cells

CompoundPrimary Cell TypeOn-Target EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound e.g., PBMCsDataDataData
Alternative 1e.g., PBMCsDataDataData
Alternative 2e.g., PBMCsDataDataData

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of an inhibitor's activity.

Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Source: Healthy donor whole blood or buffy coats.

  • Protocol:

    • Dilute the blood sample 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.

    • Plate the cells at the desired density for subsequent experiments.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which this compound becomes toxic to primary human cells.

  • Protocol:

    • Seed primary human cells (e.g., PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound and alternative inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition Assay (Example)
  • Objective: To measure the direct inhibitory effect of this compound on its purified target enzyme.

  • Protocol:

    • Add the purified kinase, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.

    • Add varying concentrations of this compound or control inhibitors to the wells.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA).

    • Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Western Blot for Downstream Signaling Pathway Analysis
  • Objective: To confirm that this compound inhibits the intended signaling pathway in primary human cells.

  • Protocol:

    • Treat primary cells with this compound or control inhibitors at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Visualizations

Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal TargetX Target X Kinase1->TargetX Phosphorylation Kinase3 Downstream Kinase TargetX->Kinase3 Activation TF Transcription Factor Kinase3->TF Phosphorylation Gene Gene Expression TF->Gene This compound This compound This compound->TargetX Inhibition

Caption: Hypothetical signaling cascade showing inhibition of "Target X" by this compound.

Experimental Workflow for Inhibitor Validation

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Biochem Biochemical Assay (IC50 Determination) PrimaryCell Primary Human Cell Culture Biochem->PrimaryCell Selectivity Kinase Panel Screening Selectivity->PrimaryCell Cyto Cytotoxicity Assay (CC50) PrimaryCell->Cyto TargetEngage Target Engagement Assay (EC50) PrimaryCell->TargetEngage Analysis Comparative Analysis & Lead Selection Cyto->Analysis Downstream Downstream Signaling (Western Blot) TargetEngage->Downstream Downstream->Analysis

Caption: Workflow for validating a small molecule inhibitor in primary human cells.

Logic for Comparative Analysis

Start Evaluate this compound Potency High On-Target Potency? (Low EC50) Start->Potency Toxicity Low Cytotoxicity? (High CC50) Potency->Toxicity Yes Discard Discard or Optimize Potency->Discard No TherapeuticIndex High Therapeutic Index? Toxicity->TherapeuticIndex Yes Toxicity->Discard No Lead Lead Candidate TherapeuticIndex->Lead Yes TherapeuticIndex->Discard No

Caption: Decision tree for the selection of a lead inhibitor compound.

F092: Unraveling its Selectivity Against Prostaglandin Synthases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selective inhibition of prostaglandin synthases is crucial for the development of targeted anti-inflammatory therapeutics. However, a thorough review of available scientific literature and databases reveals no specific compound designated as "F092" that acts as a prostaglandin synthase inhibitor.

While the initial query aimed to provide a detailed comparison of this compound's selectivity against various prostaglandin synthases, the absence of any public data on a compound with this identifier prevents a direct analysis. The following guide will, therefore, provide a foundational understanding of prostaglandin synthases, the importance of selective inhibition, and the methodologies used to assess such selectivity, which would be applicable to any novel inhibitor.

Understanding the Landscape of Prostaglandin Synthases

Prostaglandins are lipid compounds with diverse physiological and pathological roles, including the mediation of inflammation, pain, and fever.[1] Their synthesis is initiated by the conversion of arachidonic acid by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[2][3] The two primary isoforms of this enzyme are:

  • Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in housekeeping functions, such as protecting the stomach lining and maintaining kidney function.[1]

  • Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically absent from most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]

Beyond the initial COX-mediated step, the resulting prostaglandin H2 (PGH2) is further metabolized into various bioactive prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2) by specific terminal synthases.[3][4][5] These include:

  • Prostaglandin E synthases (PGES)[6][7]

  • Prostaglandin D synthases (PGDS)

  • Prostaglandin F synthases (PGFS)

  • Prostacyclin synthase (PGIS)

  • Thromboxane synthase (TXAS)

The differential expression and coupling of these synthases determine the specific prostanoid profile in a given cell or tissue, which in turn dictates the biological response.[2] For instance, microsomal prostaglandin E synthase-1 (mPGES-1) is often functionally linked with COX-2 in inflammatory processes.[6]

The Rationale for Selective Inhibition

The development of selective inhibitors is a cornerstone of modern pharmacology. Non-steroidal anti-inflammatory drugs (NSAIDs), a major class of prostaglandin synthase inhibitors, vary in their selectivity for COX-1 and COX-2.[8][9]

  • Non-selective COX inhibitors (e.g., ibuprofen, naproxen) block both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers.[1]

  • COX-2 selective inhibitors (e.g., celecoxib) were developed to minimize these gastrointestinal risks by specifically targeting the inflammation-associated enzyme.[1]

The principle of selective inhibition extends to the terminal synthases as well. Targeting a specific terminal synthase, such as mPGES-1, could offer a more refined approach to modulating a particular inflammatory pathway while potentially sparing other necessary prostaglandin functions.

Experimental Evaluation of Inhibitor Selectivity

To assess the selectivity of a novel compound like the hypothetical "this compound," a series of in vitro and cellular assays would be employed.

Table 1: Hypothetical Data Structure for Assessing Inhibitor Selectivity
Enzyme TargetIC₅₀ (nM) for "this compound"IC₅₀ (nM) for Comparator A (e.g., Celecoxib)IC₅₀ (nM) for Comparator B (e.g., Indomethacin)
Cyclooxygenases
Human COX-1[Experimental Data][Experimental Data][Experimental Data]
Human COX-2[Experimental Data][Experimental Data][Experimental Data]
Terminal Synthases
Human mPGES-1[Experimental Data][Experimental Data][Experimental Data]
Human cPGES[Experimental Data][Experimental Data][Experimental Data]
Human PGD Synthase (H-PGDS)[Experimental Data][Experimental Data][Experimental Data]
Human Thromboxane Synthase[Experimental Data][Experimental Data][Experimental Data]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

A detailed investigation into a new inhibitor's selectivity would involve the following experimental workflows:

  • Enzyme Inhibition Assays: These in vitro assays are the primary method for determining the IC₅₀ values.

    • Objective: To quantify the concentration of the inhibitor required to reduce the activity of a purified enzyme by 50%.

    • Methodology:

      • Purified recombinant human enzymes (e.g., COX-1, COX-2, mPGES-1) are used.

      • The enzyme is incubated with its specific substrate (e.g., arachidonic acid for COX enzymes, PGH2 for terminal synthases) in the presence of varying concentrations of the test compound.

      • The formation of the enzymatic product is measured using techniques such as enzyme-linked immunosorbent assay (ELISA), liquid chromatography-mass spectrometry (LC-MS), or radiometric assays.

      • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Cell-Based Assays: These assays provide insights into the inhibitor's activity in a more physiologically relevant context.

    • Objective: To assess the inhibitor's ability to block prostaglandin production in whole cells.

    • Methodology:

      • Specific cell lines that predominantly express a particular prostaglandin synthase (e.g., A549 cells stimulated with IL-1β for COX-2/mPGES-1) are cultured.

      • The cells are pre-incubated with various concentrations of the inhibitor.

      • Prostaglandin synthesis is stimulated (e.g., with a pro-inflammatory cytokine or calcium ionophore).

      • The amount of specific prostaglandins released into the cell culture medium is quantified by ELISA or LC-MS.

Visualizing the Prostaglandin Synthesis Pathway and Experimental Workflow

To better understand the points of potential inhibition, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing inhibitor selectivity.

Prostaglandin_Pathway cluster_terminal_synthases Terminal Synthases Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGES PGES PGH2->PGES PGDS PGDS PGH2->PGDS PGFS PGFS PGH2->PGFS PGIS PGIS PGH2->PGIS TXAS TXAS PGH2->TXAS PGE2 PGE2 PGES->PGE2 PGD2 PGD2 PGDS->PGD2 PGF2a PGF2α PGFS->PGF2a PGI2 PGI2 PGIS->PGI2 TXA2 TXA2 TXAS->TXA2

Caption: Prostaglandin biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Purified_Enzyme Purified Enzyme (e.g., COX-2, mPGES-1) Incubation Incubate with Substrate & Inhibitor Concentrations Purified_Enzyme->Incubation Product_Quantification Quantify Product Formation (ELISA, LC-MS) Incubation->Product_Quantification IC50_Calculation Calculate IC₅₀ Product_Quantification->IC50_Calculation Selectivity_Profile Determine Selectivity Profile IC50_Calculation->Selectivity_Profile Cell_Culture Culture Relevant Cell Line Inhibitor_Preincubation Pre-incubate with Inhibitor Cell_Culture->Inhibitor_Preincubation Stimulation Stimulate Prostaglandin Synthesis Inhibitor_Preincubation->Stimulation PG_Measurement Measure Prostaglandin Release Stimulation->PG_Measurement PG_Measurement->Selectivity_Profile

Caption: Workflow for determining inhibitor selectivity.

References

Comparison Guide: Cross-reactivity of F092 with Other Cellular Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the molecule "F092" is not available in the public domain based on the conducted search. The initial investigation did not yield any specific cellular enzyme target or data on the cross-reactivity profile for a compound designated this compound. The search results primarily discussed the general principles of off-target effects in gene editing, the specificity of certain antipsychotic drugs, and the broader immunological concept of cross-reactivity.

Should a different identifier or name for this molecule be available, further investigation can be pursued.

To provide a framework for how such a comparison guide would be structured, and to address the core requirements of the original request, a hypothetical example is presented below. This example assumes "this compound" is a novel kinase inhibitor targeting "Kinase A."

Hypothetical Comparison Guide: Cross-reactivity of the Kinase Inhibitor this compound

This guide provides a comparative analysis of the kinase inhibitor this compound, focusing on its cross-reactivity with other cellular kinases. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target effects of this compound.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound was assessed against a panel of 100 human kinases at a concentration of 1 µM. The percentage of inhibition for a selection of kinases is summarized in the table below.

Kinase TargetFamilyPercent Inhibition at 1 µMIC50 (nM)
Kinase A ABC 98% 15
Kinase BABC85%150
Kinase CDEF45%>1000
Kinase DDEF30%>1000
Kinase EGHI15%>5000
Kinase FGHI5%>10000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Kinase Inhibition Assay:

A radiometric kinase assay was employed to determine the inhibitory activity of this compound. The protocol is outlined below:

  • Enzyme and Substrate Preparation: Recombinant human kinases were expressed and purified. A generic peptide substrate was used for all kinase reactions.

  • Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase reaction was initiated by adding ATP (γ-33P-ATP) to a mixture of the kinase, peptide substrate, and this compound in a total volume of 25 µL. The final ATP concentration was equal to its Km for each respective kinase.

  • Incubation: The reaction mixture was incubated at 30°C for 60 minutes.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

Signaling Pathway of Kinase A

The following diagram illustrates the hypothetical signaling pathway in which Kinase A is involved. This compound is designed to inhibit Kinase A, thereby blocking the downstream phosphorylation of Substrate Y and subsequent cellular responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand External Ligand Ligand->Receptor Substrate_Y Substrate Y Kinase_A->Substrate_Y phosphorylates Cellular_Response Cellular Response Substrate_Y->Cellular_Response leads to This compound This compound This compound->Kinase_A inhibits

Caption: Hypothetical signaling cascade involving Kinase A and the inhibitory action of this compound.

Experimental Workflow for Kinase Profiling

The diagram below outlines the key steps in the experimental workflow used to assess the cross-reactivity of this compound.

Experimental_Workflow Compound_Prep This compound Preparation (Serial Dilution) Assay Radiometric Kinase Assay Compound_Prep->Assay Kinase_Panel Panel of 100 Human Kinases Kinase_Panel->Assay Detection Scintillation Counting Assay->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: Workflow for determining the kinase selectivity profile of this compound.

Comparative Analysis of F092 and HQL-79 as Hematopoietic Prostaglandin D Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a compelling therapeutic strategy. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic reactions and various inflammatory processes. This guide provides a detailed comparative analysis of two prominent H-PGDS inhibitors, F092 and HQL-79, summarizing their performance based on available experimental data and outlining detailed experimental protocols for their evaluation.

Quantitative Performance Analysis

The following table summarizes the key quantitative parameters for this compound and HQL-79, offering a direct comparison of their potency and binding affinity to H-PGDS.

ParameterThis compoundHQL-79Reference(s)
Target Hematopoietic Prostaglandin D Synthase (H-PGDS)Hematopoietic Prostaglandin D Synthase (H-PGDS)[1][2]
Mechanism of Action H-PGDS InhibitorCompetitive inhibitor vs. PGH2; Non-competitive inhibitor vs. GSH[2]
IC50 (in vitro) Not explicitly found in search results6 µM (recombinant human H-PGDS)[2]
IC50 (cellular) Not explicitly found in search results~100 µM (human megakaryocytes and rat mastocytoma cells)[2]
Ki Not explicitly found in search results5 µM (vs. PGH2); 3 µM (vs. GSH)[2]
Kd 0.14 nM0.8 µM[1][2]

Note: While specific IC50 and Ki values for this compound were not identified in the provided search results, its remarkably low dissociation constant (Kd) of 0.14 nM suggests it is a very high-affinity ligand for H-PGDS.[1] In contrast, HQL-79 demonstrates potent inhibition with micromolar IC50 and Ki values.[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the process of inhibitor evaluation, the following diagrams are provided.

Prostaglandin D2 Synthesis Pathway cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Catalysis H_PGDS Hematopoietic Prostaglandin D Synthase (H-PGDS) Inflammation Allergic & Inflammatory Responses PGD2->Inflammation This compound This compound This compound->H_PGDS Inhibition HQL_79 HQL-79 HQL_79->H_PGDS Inhibition

Caption: Prostaglandin D2 synthesis pathway and points of inhibition.

Inhibitor Comparison Workflow start Start: Select this compound and HQL-79 Inhibitors in_vitro In Vitro Enzymatic Assay start->in_vitro cellular Cell-Based Assay start->cellular data_analysis Data Analysis and Comparison in_vitro->data_analysis IC50, Ki, Kd cellular->data_analysis Cellular IC50 conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing this compound and HQL-79 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

In Vitro H-PGDS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and HQL-79 against recombinant human H-PGDS.

Materials:

  • Recombinant human H-PGDS

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • This compound and HQL-79 inhibitor stock solutions (in DMSO)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Quenching solution: e.g., 1 M citric acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant human H-PGDS to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound and HQL-79 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • GSH solution (to a final concentration, e.g., 1 mM)

      • Inhibitor solution at various concentrations (or vehicle control)

      • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the PGH2 substrate (to a final concentration, e.g., 20 µM).

  • Reaction Termination: After a fixed time (e.g., 1 minute), stop the reaction by adding a quenching solution.

  • PGD2 Quantification: Determine the amount of PGD2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the Ki and mechanism of inhibition, perform the assay with varying concentrations of both the substrate (PGH2) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Cellular PGD2 Production Assay

Objective: To evaluate the potency of this compound and HQL-79 in inhibiting PGD2 production in a cellular context.

Materials:

  • Cell line expressing H-PGDS (e.g., human megakaryocytes, rat mastocytoma cells, or KU812 cells)[2][4]

  • Cell culture medium

  • This compound and HQL-79 inhibitor stock solutions (in DMSO)

  • Stimulating agent (e.g., calcium ionophore A23187 or antigen)

  • Phosphate-buffered saline (PBS)

  • PGD2 ELISA kit or LC-MS for quantification[3]

Procedure:

  • Cell Culture: Culture the H-PGDS-expressing cells to the desired density in appropriate culture plates.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or HQL-79 (or vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Cell Stimulation: Add the stimulating agent to the cells to induce PGD2 production and incubate for a defined period (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant.

  • PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit or a validated LC-MS method.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration compared to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

Logical Relationship of Inhibitor Properties

Inhibitor Properties Relationship Kd Binding Affinity (Kd) Ki Enzymatic Inhibition (Ki) Kd->Ki influences IC50_in_vitro In Vitro Potency (IC50) Ki->IC50_in_vitro determines IC50_cellular Cellular Potency (IC50) IC50_in_vitro->IC50_cellular correlates with Therapeutic_Potential Therapeutic Potential IC50_cellular->Therapeutic_Potential indicates

Caption: Logical relationship of key inhibitor parameters.

This guide provides a foundational comparison of this compound and HQL-79. Further head-to-head studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential.

References

Validating F092's Affinity for H-PGDS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

F092 demonstrates high-potency binding to hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway. This guide provides a comparative analysis of this compound's binding affinity against other known H-PGDS inhibitors and details the experimental protocols for in vitro validation of its dissociation constant (KD).

This compound exhibits a remarkably low KD value of 0.14 nM for H-PGDS, indicating a very strong binding affinity.[1] This positions this compound as a potent inhibitor of H-PGDS, an enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Understanding the binding affinity of small molecule inhibitors like this compound is crucial for the development of novel therapeutics targeting inflammatory diseases.

Comparative Binding Affinity of H-PGDS Inhibitors

To contextualize the potency of this compound, the following table compares its binding affinity with other known H-PGDS inhibitors. It is important to note that while the dissociation constant (KD) is a direct measure of binding affinity, for some compounds, only the half-maximal inhibitory concentration (IC50) is available. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are not a direct measure of binding affinity, though they are related.

InhibitorBinding Affinity (KD)Inhibitory Potency (IC50)
This compound 0.14 nM -
HQL-790.8 µM-
TFC-007-83 nM
TAS-204-24.0 nM
BSPT-36.2 µM

Note: A lower KD value indicates a higher binding affinity. IC50 values are provided for context on inhibitory activity but are not directly comparable to KD values.

Experimental Protocols for In Vitro KD Validation

The binding affinity of this compound and other small molecules for H-PGDS can be experimentally validated using several biophysical techniques. The following are detailed protocols for three common methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (H-PGDS) immobilized on a sensor chip in real-time.

Materials:

  • Recombinant human H-PGDS protein

  • This compound inhibitor

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of H-PGDS:

    • Activate the sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the H-PGDS protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound inhibitor in running buffer.

    • Inject the different concentrations of this compound over the immobilized H-PGDS surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface with the regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Recombinant human H-PGDS protein

  • This compound inhibitor

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the H-PGDS protein and dissolve the this compound inhibitor in the same dialysis buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the H-PGDS protein into the sample cell of the calorimeter.

    • Load the this compound inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Radioligand Binding Assay

This technique measures the binding of a radiolabeled ligand to a receptor or enzyme. To determine the KD of an unlabeled inhibitor like this compound, a competition binding assay is performed.

Materials:

  • A suitable radiolabeled ligand for H-PGDS

  • Unlabeled this compound inhibitor

  • H-PGDS protein source (e.g., cell membranes expressing the enzyme)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand and the H-PGDS protein source.

    • Add increasing concentrations of the unlabeled this compound inhibitor to these tubes.

    • Include control tubes for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the tubes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each inhibitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor's binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value is an estimate of the KD.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the general workflow for validating binding affinity and the H-PGDS signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation spr Surface Plasmon Resonance (SPR) reagent_prep->spr itc Isothermal Titration Calorimetry (ITC) reagent_prep->itc rba Radioligand Binding Assay reagent_prep->rba protein_prep H-PGDS Protein Purification protein_prep->spr protein_prep->itc protein_prep->rba data_acq Data Acquisition spr->data_acq itc->data_acq rba->data_acq kd_calc KD Value Calculation data_acq->kd_calc

General workflow for in vitro validation of binding affinity.

hpgds_pathway aa Arachidonic Acid cox COX-1/2 aa->cox pgh2 PGH2 cox->pgh2 hpgds H-PGDS pgh2->hpgds pgd2 PGD2 hpgds->pgd2 inflammation Inflammation & Allergic Response pgd2->inflammation inhibitor This compound & Alternatives inhibitor->hpgds Inhibition

Inhibitory action of this compound on the H-PGDS signaling pathway.

References

A Head-to-Head Comparison of F092 and Other Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors presents a promising frontier for therapies targeting allergic and inflammatory diseases. This guide offers an objective, data-driven comparison of F092 with other notable H-PGDS inhibitors, including TFC-007, HQL-79, and TAS-204. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to facilitate informed decisions in research and development.

Executive Summary

Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory processes, particularly in allergic reactions. The inhibitors discussed herein—this compound, TFC-007, HQL-79, and TAS-204—represent significant advancements in the quest for potent and selective H-PGDS inhibition. This compound stands out with an exceptionally low dissociation constant (KD) of 0.14 nM, indicating very high binding affinity. While direct comparative studies under identical conditions are limited, the available data suggest that all four compounds are potent inhibitors of H-PGDS. This guide provides a comprehensive analysis of their reported potencies, selectivities, and available pharmacokinetic profiles to aid in the selection of the most suitable compound for specific research needs.

Data Presentation: A Comparative Analysis of H-PGDS Inhibitors

The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

InhibitorPotency (In Vitro)SelectivityPharmacokinetics (Animal Models)
This compound K D: 0.14 nM[1][2][3]Information not readily available in searched results.Information not readily available in searched results.
TFC-007 IC50: 83 nM[4][5][6][7][8]Negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and microsomal prostaglandin E2 synthase.[5]Information not readily available in searched results.
HQL-79 IC50: 6 µM[9][10] K d: 0.8 µM[9][10] K i: 3 µM (vs. GSH), 5 µM (vs. PGH2)[9][11]No obvious effect on COX-1, COX-2, m-PGES, or L-PGDS at up to 300 µM.[9][10]Orally active. Administration of 30 mg/kg in mice decreased PGD2 levels.[9][12] Suppressed PGD2 production and improved muscle strength in mdx mice.[13]
TAS-204 IC50: 24.0 nM[14][15][16]No inhibitory activities against COX-1, COX-2, microsomal PGE synthase, or L-PGDS up to 10 µM.[14]Dose-dependently inhibited PGD2 production in vivo. Reduced eosinophil infiltration and nasal hyperresponsiveness in a guinea pig model of allergic rhinitis.[14]

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the H-PGDS signaling pathway and a typical experimental workflow for evaluating H-PGDS inhibitors.

H_PGDS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Target Cell Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 H_PGDS H-PGDS PGH2->H_PGDS PGD2 Prostaglandin D2 (PGD2) H_PGDS->PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor Inhibitors This compound, TFC-007, HQL-79, TAS-204 Inhibitors->H_PGDS Inflammatory_Response Inflammatory Response (e.g., vasodilation, bronchoconstriction, immune cell recruitment) DP1_Receptor->Inflammatory_Response DP2_Receptor->Inflammatory_Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Enzymatic Assay (Purified H-PGDS) Cell_Assay Cell-Based Assay (e.g., Mast cells, Basophils) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., COX, L-PGDS assays) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Rodent models) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Allergic rhinitis, Asthma models) PK_Studies->Efficacy_Models Data_Analysis Data Analysis and Lead Optimization Efficacy_Models->Data_Analysis Start Compound Library Start->Enzyme_Assay End Candidate Selection Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling F092

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for F092

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound, a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal compliance.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any tears or punctures before use.
Body Protection A standard laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Chemical Handling and Disposal Overview

Proper handling and disposal of this compound are crucial to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

AspectProcedure
Handling Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation, such as a chemical fume hood, when handling the substance to minimize exposure to dust or aerosols. After handling, wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and laundered before reuse.
Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for cleanup must be disposed of as hazardous waste.
Disposal This compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous chemical waste.[1][2][3][4] Collect all waste in a designated, properly labeled, and sealed container. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal in accordance with local, state, and federal regulations.[1][2]

Logical Workflow for Handling and Disposal of this compound

F092_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Begin Work Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Post-Experiment Decontaminate Workspace Decontaminate Workspace Collect Waste->Decontaminate Workspace Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS Scheduled Pickup Doff PPE Doff PPE Decontaminate Workspace->Doff PPE

Caption: Logical workflow for the safe handling and disposal of this compound.

Experimental Protocol: In Vitro H-PGDS Inhibition Assay

This protocol describes a representative cell-based assay to evaluate the inhibitory effect of this compound on Hematopoietic Prostaglandin D Synthase (H-PGDS) activity by measuring the reduction of prostaglandin D2 (PGD2) production in a suitable cell line, such as human basophilic KU812 cells.[5][6]

Materials:

  • This compound compound

  • KU812 cells (or other suitable cell line expressing H-PGDS)

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • Phosphate Buffered Saline (PBS)

  • PGD2 ELISA kit

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

Procedure:

  • Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the cell culture wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Cell Seeding: Seed the KU812 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.

  • Treatment with this compound: Treat the cells with varying concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but without this compound) and a positive control (if a known H-PGDS inhibitor is available). Incubate the cells with the compound for a predetermined period (e.g., 1-3 hours).[5]

  • Stimulation: After the pre-incubation with this compound, stimulate the cells with an appropriate agent to induce PGD2 production (e.g., LPS). Include an unstimulated control group.

  • Sample Collection: Following stimulation for an appropriate duration (e.g., 24 hours), collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.

  • PGD2 Measurement: Quantify the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PGD2 production).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis Culture KU812 Cells Culture KU812 Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture KU812 Cells->Seed Cells in 96-well Plate Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells in 96-well Plate->Prepare this compound Dilutions Pre-incubate with this compound Pre-incubate with this compound Seed Cells in 96-well Plate->Pre-incubate with this compound Prepare this compound Dilutions->Pre-incubate with this compound Stimulate with LPS Stimulate with LPS Pre-incubate with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Incubate Perform PGD2 ELISA Perform PGD2 ELISA Collect Supernatant->Perform PGD2 ELISA Analyze Data (IC50) Analyze Data (IC50) Perform PGD2 ELISA->Analyze Data (IC50)

Caption: Workflow for the in vitro H-PGDS inhibition assay.

H-PGDS Signaling Pathway

This compound is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a key role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[7][8] PGD2 then exerts its effects by binding to its receptors, DP1 and DP2 (also known as CRTH2), which are involved in various physiological and pathological processes, including allergic inflammation.[7]

HPGDS_Pathway Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 Catalyzed by H-PGDS H-PGDS H-PGDS->PGD2 DP1 Receptor DP1 Receptor PGD2->DP1 Receptor Activates DP2 Receptor DP2 Receptor PGD2->DP2 Receptor Activates This compound This compound This compound->H-PGDS Inhibits Allergic Inflammation Allergic Inflammation DP1 Receptor->Allergic Inflammation DP2 Receptor->Allergic Inflammation

Caption: Simplified signaling pathway of H-PGDS and the inhibitory action of this compound.

References

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